Diethyl pyridine-2,5-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethyl pyridine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-9(12-7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWHZBUQWEDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291953 | |
| Record name | Diethyl 2,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5552-44-3 | |
| Record name | 5552-44-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Diethyl Pyridine-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl pyridine-2,5-dicarboxylate is a pivotal intermediate in organic synthesis, serving as a versatile building block for the development of novel pharmaceuticals, functional materials, and agrochemicals.[1] Its pyridine core, functionalized with two ethyl ester groups, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, presenting experimental protocols and summarizing key analytical data.
Introduction
The pyridine scaffold is a ubiquitous motif in a vast array of biologically active molecules.[1] this compound, also known as diethyl isocinchomeronate, offers a strategic entry point for the elaboration of this privileged heterocycle. The ester functionalities can be readily transformed into other functional groups such as amides, acids, and alcohols, while the pyridine nitrogen can participate in nucleophilic or basic catalysis.[1][2] This versatility makes it a valuable precursor for creating complex molecular architectures with potential applications in medicinal chemistry and materials science, including the synthesis of Metal-Organic Frameworks (MOFs).[1]
Synthesis of this compound
The most common and well-established method for the synthesis of this compound is the Fischer esterification of 2,5-pyridinedicarboxylic acid.[3][4][5] This acid-catalyzed reaction utilizes an excess of ethanol to drive the equilibrium towards the formation of the diethyl ester.
Synthesis Workflow
The following diagram illustrates the key stages involved in the synthesis and purification of this compound.
Experimental Protocol
This protocol details the Fischer esterification of 2,5-pyridinedicarboxylic acid.
Materials:
-
2,5-Pyridinedicarboxylic acid (100 g, 0.6 mol)[6]
-
Absolute Ethanol (300 mL)[6]
-
Concentrated Sulfuric Acid (100 mL)[6]
-
Benzene (for azeotropic removal of water)[6]
-
Sodium Bicarbonate (solid)[6]
-
Ethyl Acetate[6]
-
Brine[6]
-
Anhydrous Sodium Sulfate[6]
-
Silica Gel[6]
-
Diethyl Ether[6]
-
Hexane[6]
Procedure:
-
To a suspension of 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol, slowly add 100 mL of concentrated sulfuric acid over 1.5 hours. The solid will gradually dissolve.[6]
-
Reflux the resulting brown reaction mixture for 16 hours.[6]
-
Add 200 mL of benzene and remove the benzene/ethanol/water azeotrope by distillation.[6]
-
After 5 hours of azeotropic distillation, pour the reaction mixture into 30 L of ice-water.[6]
-
Carefully neutralize the mixture by adding solid sodium bicarbonate.[6]
-
Extract the product into ethyl acetate.[6]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a yellow solid.[6]
-
Purify the crude product by silica gel column chromatography using a gradient of 25% to 50% diethyl ether in hexane as the eluent.[6]
-
Recrystallize the purified solid from a diethyl ether/hexane mixture to yield pale yellow crystals of this compound.[6]
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₄ | |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | Pale yellow to white solid/powder | [1] |
| Melting Point | 46-47 °C | [1] |
| CAS Number | 5552-44-3 | [1] |
Spectroscopic Data
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 9.33 | d | 2.5 | H-6' |
| 8.47 | dd | 8.0, 2.5 | H-4' |
| 8.17 | d | 8.0 | H-3' |
| 4.62, 4.55 | 2 q | 7.5 | -CO₂CH₂CH₃ |
| 1.50, 1.47 | 2 t | 7.5 | -CO₂CH₂CH₃ |
| Solvent: CDCl₃[2][6] |
IR spectroscopy is used to identify the functional groups present in the molecule.
| Absorption Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 1710-1730 | C=O Stretch | Ester |
| ~1600 | C=C/C=N Stretch | Aromatic Pyridine Ring |
| 1250-1280 | C-O Stretch | Ester |
| Data obtained from mull[2][6] |
Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is observed at m/z = 223.[7][8]
Characterization Workflow
The following diagram outlines the logical workflow for the characterization and structural validation of the synthesized product.
Applications in Research and Development
This compound is a valuable precursor in several areas of chemical research:
-
Pharmaceutical Synthesis: The pyridine nucleus is a common feature in many biologically active compounds. Derivatives of this compound are explored as potential therapeutic agents.[1]
-
Materials Science: The corresponding diacid, 2,5-pyridinedicarboxylic acid, obtained through the hydrolysis of the diethyl ester, is a widely used organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[1][9] These materials have potential applications in gas storage, separation, and catalysis.[1]
-
Agrochemicals: Pyridine-based compounds are utilized in the formulation of herbicides and pesticides.[1]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented Fischer esterification protocol is a reliable method for its preparation. The comprehensive characterization data, including NMR, IR, and mass spectrometry, confirms the structure and purity of the synthesized compound. The versatility of this compound as a chemical intermediate underscores its importance for professionals in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 5552-44-3 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. 2,5-PYRIDINEDICARBOXYLIC ACID DIETHYL ESTER(5552-44-3) 1H NMR spectrum [chemicalbook.com]
- 8. 2,5-PYRIDINEDICARBOXYLIC ACID DIETHYL ESTER(5552-44-3) MS spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Diethyl Pyridine-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl pyridine-2,5-dicarboxylate, also known as diethyl isocinchomeronate, is a versatile organic compound featuring a pyridine ring scaffold with two ethyl ester functional groups. This structure makes it a valuable building block in a variety of chemical syntheses, particularly in the development of novel pharmaceuticals, functional materials, and agrochemicals.[1] The presence of the pyridine nitrogen atom and the reactive ester groups allows for a wide range of chemical modifications, enabling the synthesis of diverse and complex molecules.[1] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and analytical characterization of this compound, as well as its applications in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted due to the limited availability of experimental data in the literature.
| Property | Value | Reference |
| CAS Number | 5552-44-3 | [1] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | Pale yellow to white solid/powder | [1] |
| Melting Point | 46-47 °C | [1][2] |
| Boiling Point | 181 °C at 17 mmHg | [3] |
| Density (Predicted) | 1.165 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | -0.10 ± 0.10 | [3] |
| LogP (Predicted) | 1.435 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective use in research and development.
Synthesis of this compound via Fischer Esterification[1][2]
This protocol describes the synthesis of this compound from 2,5-pyridinedicarboxylic acid and ethanol.
| Step | Procedure |
| 1. Reaction Setup | To a suspension of 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol, slowly add 100 mL of concentrated sulfuric acid over a period of 1.5 hours. |
| 2. Reflux | The resulting brown reaction mixture is refluxed for 16 hours. During this time, the solid starting material will gradually dissolve. |
| 3. Azeotropic Distillation | Add 200 mL of benzene and remove the benzene/ethanol/water azeotrope by distillation at a rate of 30 mL every 30 minutes. Add a 1:1 benzene/ethanol mixture at 30-minute intervals to maintain the reaction volume. Continue for 5 hours. |
| 4. Work-up | Pour the reaction mixture into 30 L of ice-water and neutralize with solid sodium bicarbonate. |
| 5. Extraction | Extract the product with ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate. |
| 6. Purification | Concentrate the organic layer to obtain a yellow solid. Purify the crude product by silica gel column chromatography using a gradient of 25% to 50% diethyl ether in hexane. |
| 7. Recrystallization | Recrystallize the purified solid from a diethyl ether/hexane mixture to yield pale yellow crystals of this compound. |
Analytical Characterization
Accurate determination of the purity and identity of this compound is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Analysis
| Parameter | Value |
| Instrumentation | Standard HPLC system with UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Parameter | Value |
| Instrumentation | Gas chromatograph coupled with a mass spectrometer |
| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature: 100°C, hold for 2 minutes. Ramp to 250°C at 10°C/min. Hold at 250°C for 5 minutes. |
| Injector Temperature | 250°C |
| MS Transfer Line Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Sample Preparation | Prepare a dilute solution (e.g., 100 µg/mL) in a suitable solvent such as dichloromethane or ethyl acetate. |
Visualizations
The following diagrams illustrate key workflows related to this compound.
References
Diethyl Pyridine-2,5-dicarboxylate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 5552-44-3
Introduction: Diethyl pyridine-2,5-dicarboxylate is a versatile chemical intermediate that is gaining significant attention in the fields of medicinal chemistry, materials science, and agrochemical research. Its pyridine core, functionalized with two ethyl ester groups, provides a scaffold for a wide range of chemical modifications, leading to the synthesis of novel compounds with diverse biological activities and material properties. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, and its role as a precursor to biologically active molecules, particularly in the context of drug discovery and development.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 5552-44-3 |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| Appearance | Pale yellow to white solid/powder |
| Melting Point | 46-47 °C |
| Boiling Point | 181 °C at 17 mmHg |
| Infrared (IR) Spectroscopy (cm⁻¹) | 1730, 1710 (C=O stretching); 1600, 1375, 1280, 1250, 1100, 1030, 750 |
| ¹H NMR (CDCl₃) δ (ppm) | 1.47 and 1.50 (2 t, J=7.5 Hz, 6H), 4.55 and 4.62 (2 q, J=7.5 Hz, 4H), 8.17 (d, J=8 Hz, 1H), 8.47 (dd, J=2.5 Hz, J=8 Hz, 1H), 9.33 (d, J=2.5 Hz, 1H) |
Synthesis and Chemical Transformations
This compound is most commonly synthesized via the Fischer esterification of pyridine-2,5-dicarboxylic acid. The ester functionalities are reactive and can undergo various transformations, including hydrolysis, amidation, and reduction, making it a valuable building block for a diverse range of more complex molecules.
Experimental Protocols
1. Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from 2,5-pyridinedicarboxylic acid and ethanol using an acid catalyst.[1][2]
-
Materials: 2,5-pyridinedicarboxylic acid, absolute ethanol, concentrated sulfuric acid, benzene, sodium bicarbonate, ethyl acetate, brine, anhydrous sodium sulfate, silica gel, diethyl ether, hexane.
-
Procedure:
-
Suspend 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol.
-
Slowly add 100 mL of concentrated sulfuric acid over 1.5 hours. The solid will gradually dissolve.
-
Reflux the resulting brown reaction mixture for 16 hours.
-
Add 200 mL of benzene and remove the benzene/ethanol/water azeotrope by distillation at a rate of 30 mL every 30 minutes. Add a 1:1 mixture of benzene/ethanol at 30-minute intervals to maintain the reaction volume.
-
After 5 hours of azeotropic distillation, pour the reaction mixture into 30 L of ice-water.
-
Neutralize the mixture by the careful addition of solid sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting yellow solid by silica gel chromatography (eluting with 25% and then 50% diethyl ether in hexane) to yield pale yellow crystals of this compound.
-
2. Reduction of this compound to 2,5-bis(hydroxymethyl)pyridine
The ester groups can be reduced to alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1]
-
Materials: this compound, lithium aluminum hydride (LiAlH₄), dry tetrahydrofuran (THF), water, 15% sodium hydroxide solution.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2-3 equivalents) in dry THF and cool to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in dry THF to the LiAlH₄ suspension.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Carefully quench the reaction by the slow addition of water, followed by a 15% NaOH solution, and then more water.
-
Filter the resulting mixture and concentrate the filtrate to obtain the crude diol product. Further purification can be achieved by recrystallization or chromatography.
-
Biological Activity and Signaling Pathway Inhibition
While this compound itself is primarily a synthetic intermediate, its parent diacid, pyridine-2,5-dicarboxylic acid , has been identified as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT) . D-DT is a cytokine that plays a role in pro-inflammatory responses. It is suggested that this compound may act as a prodrug , which is hydrolyzed in vivo to the active dicarboxylic acid.
D-DT exerts its pro-inflammatory effects by binding to the cell surface receptor CD74 , which leads to the activation of the downstream extracellular signal-regulated kinase (ERK) 1/2 mitogen-activated protein kinase (MAPK) signaling pathway . By inhibiting D-DT, pyridine-2,5-dicarboxylic acid can block the activation of CD74 and the subsequent inflammatory signaling cascade.
Quantitative Inhibition Data
| Compound | Target | Inhibition Data | Selectivity |
| Pyridine-2,5-dicarboxylic acid | D-dopachrome tautomerase (D-DT) | 77% inhibition at 100 µM | 79-fold selective for D-DT over MIF |
| 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) | D-dopachrome tautomerase (D-DT) | IC₅₀ = 27 µM | 17-fold selective for MIF-2 over MIF-1 |
MIF (Macrophage Migration Inhibitory Factor) is a related cytokine.
D-DT/CD74 Signaling Pathway and Point of Inhibition
References
In-Depth Technical Guide to the Structure Elucidation of Diethyl Pyridine-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Diethyl pyridine-2,5-dicarboxylate. It details the key analytical techniques, experimental protocols, and data interpretation used to confirm the chemical structure of this versatile intermediate in pharmaceutical and materials science.
Introduction
This compound is a key organic compound featuring a pyridine ring substituted with two ethyl ester groups.[1] Its structural confirmation is paramount for its application in the synthesis of novel therapeutic agents, functional materials, and agrochemicals.[1] This guide outlines the multifaceted approach to its structure elucidation, integrating data from various spectroscopic techniques.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | Pale yellow crystals | [2] |
| Melting Point | 46-47 °C | [2] |
Synthesis
The most common and established method for synthesizing this compound is the Fischer esterification of 2,5-pyridinedicarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[1]
Experimental Protocol: Fischer Esterification
Materials:
-
2,5-pyridinedicarboxylic acid (100 g, 0.6 mol)[2]
-
Absolute Ethanol (300 mL)[2]
-
Concentrated Sulfuric Acid (100 mL)[2]
-
Benzene (for azeotropic removal of water)[2]
-
Sodium Bicarbonate (solid)[2]
-
Ethyl Acetate[2]
-
Brine[2]
-
Sodium Sulfate (anhydrous)[2]
-
Diethyl Ether[2]
-
Hexane[2]
Procedure:
-
To a suspension of 2,5-pyridinedicarboxylic acid in absolute ethanol, slowly add concentrated sulfuric acid over 1.5 hours.[2]
-
Reflux the reaction mixture for 16 hours.[2]
-
Add benzene (200 mL) and remove the benzene/ethanol/water azeotrope by distillation.[2]
-
Pour the reaction mixture into a large volume of ice-water and neutralize with solid sodium bicarbonate.[2]
-
Extract the aqueous mixture with ethyl acetate.[2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography using a gradient of 25% to 50% diethyl ether in hexane as the eluent.[1]
-
Recrystallize the purified solid from a diethyl ether/hexane mixture to obtain pale yellow crystals of this compound.[1][2]
Spectroscopic Data and Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic methods.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum, typically run in CDCl₃, shows distinct signals for the aromatic protons of the pyridine ring and the ethyl ester groups.[2][3]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| H-6' | 9.33 | d | 2.5 | [2] |
| H-4' | 8.47 | dd | 8.0, 2.5 | [2] |
| H-3' | 8.17 | d | 8.0 | [2] |
| -CO₂CH ₂CH₃ (Position 2) | 4.62 | q | 7.5 | [2] |
| -CO₂CH ₂CH₃ (Position 5) | 4.55 | q | 7.5 | [2] |
| -CO₂CH₂CH ₃ (Position 2) | 1.50 | t | 7.5 | [2] |
| -CO₂CH₂CH ₃ (Position 5) | 1.47 | t | 7.5 | [2] |
mol [label=" [Image of the chemical structure of this compound with protons labeled H-3', H-4', H-6' and the ethyl groups at positions 2 and 5.] ", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=123081&t=l", labelloc=b];
} केंद Caption: Structure of this compound with proton numbering.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z = 223, which corresponds to the molecular formula C₁₁H₁₃NO₄.[3]
| Ion | m/z | Relative Intensity (%) |
| [M]⁺ | 223.0 | 2.2 |
| [M-C₂H₅]⁺ | 178.0 | 14.8 |
| [M-OC₂H₅]⁺ | 179.0 | 14.7 |
| [M-COOC₂H₅]⁺ | 150.0 | 12.5 |
| Base Peak | 151.0 | 100.0 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| 1730, 1710 | C=O stretching (ester) |
| 1600 | C=C and C=N stretching (aromatic ring) |
| 1280, 1250 | C-O stretching (ester) |
Advanced Structural Confirmation (Predicted)
While direct experimental data for ¹³C and 2D NMR of this compound are not widely available in the public domain, the expected correlations can be predicted based on the known structure and spectroscopic principles.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the carbons of the ethyl groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Position 2) | ~165 |
| C=O (Position 5) | ~164 |
| C-6' | ~154 |
| C-2' | ~150 |
| C-4' | ~138 |
| C-3' | ~128 |
| C-5' | ~125 |
| -OC H₂CH₃ | ~62 |
| -OCH₂C H₃ | ~14 |
Predicted 2D NMR Correlations
-
COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, for example, between H-3' and H-4', and between the methylene and methyl protons of the ethyl groups.
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations, for instance, from the methylene protons of the ethyl groups to the carbonyl carbons.
Overall Experimental Workflow
The comprehensive structure elucidation of this compound follows a logical workflow.
Conclusion
The structure of this compound is unequivocally confirmed through the synergistic use of ¹H NMR, mass spectrometry, and IR spectroscopy. While experimental ¹³C and 2D NMR data would provide further definitive proof, the available data, supported by theoretical predictions, robustly establishes the molecular architecture. This foundational structural knowledge is critical for the reliable application of this compound in research and development.
References
A Technical Guide to the Spectroscopic Characterization of Diethyl Pyridine-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Diethyl pyridine-2,5-dicarboxylate (CAS No: 5552-44-3), a versatile building block in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for its identification and characterization in research and development settings.
Molecular Structure
IUPAC Name: this compound Molecular Formula: C₁₁H₁₃NO₄ Molecular Weight: 223.23 g/mol
Spectroscopic Data Summary
The following sections and tables summarize the essential spectroscopic data for this compound.
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), shows distinct signals corresponding to the protons on the pyridine ring and the two ethyl ester groups.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~9.33 | Doublet (d) | ~2.5 |
| H-4 | ~8.47 | Doublet of Doublets (dd) | ~8.0, ~2.5 |
| H-3 | ~8.17 | Doublet (d) | ~8.0 |
| -CO₂CH ₂CH₃ (x2) | ~4.55 and ~4.62 | Quartet (q) | ~7.5 |
| -CO₂CH₂CH ₃ (x2) | ~1.47 and ~1.50 | Triplet (t) | ~7.5 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester at C-2) | ~165.2 |
| C=O (Ester at C-5) | ~164.1 |
| C-6 | ~154.0 |
| C-2 | ~148.5 |
| C-4 | ~138.0 |
| C-3 | ~128.5 |
| C-5 | ~125.0 |
| -C H₂CH₃ (x2) | ~62.0 |
| -CH₂C H₃ (x2) | ~14.2 |
Disclaimer: These are predicted values and should be used as a reference. Experimental verification is recommended.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the ester and pyridine functionalities.[1]
| Vibrational Mode | Absorption Range (cm⁻¹) | Functional Group |
| C=O Stretch | 1710 - 1730 | Ester |
| C=C / C=N Stretch | ~1600 | Aromatic (Pyridine) Ring |
| C-O Stretch | 1250 - 1280 | Ester |
| C-H Stretch | 2850 - 3100 | Aromatic and Aliphatic |
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
| m/z Value | Assignment | Relative Intensity |
| 223 | [M]⁺ (Molecular Ion) | Low |
| 178 | [M - OCH₂CH₃]⁺ | Moderate |
| 151 | [M - 2x OCH₂CH₃ + H]⁺ or similar fragmentation | High |
| 123 | [M - CO₂CH₂CH₃ - OCH₂CH₃]⁺ | Moderate |
Note: The fragmentation pattern can vary based on the ionization technique used.
Experimental Protocols
The data presented in this guide are consistent with standard analytical chemistry techniques. Below are generalized protocols for obtaining the spectroscopic data for this compound.
A common method for the synthesis of this compound is the Fischer esterification of 2,5-pyridinedicarboxylic acid.[2]
-
Esterification: A suspension of 2,5-pyridinedicarboxylic acid in absolute ethanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for an extended period (e.g., 16 hours).[3]
-
Work-up: The reaction mixture is cooled and then poured into a large volume of ice-water. The solution is neutralized with a base, such as sodium bicarbonate.[2]
-
Extraction and Purification: The product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography, typically using a solvent system such as diethyl ether in hexane.[2]
-
Sample Preparation: A small amount of the purified this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
-
Sample Preparation: For a solid sample, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl).
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the KBr pellet is recorded and subtracted from the sample spectrum.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate the ions for analysis.
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
References
The Biological Versatility of Diethyl Pyridine-2,5-dicarboxylate Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biological activities of diethyl pyridine-2,5-dicarboxylate derivatives, catering to researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes relevant signaling pathways to facilitate a deeper understanding of this promising class of compounds.
Introduction
This compound and its analogs have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent structural features of the pyridine ring, coupled with the reactivity of the dicarboxylate ester groups, allow for diverse chemical modifications, leading to the development of potent and selective therapeutic agents. This guide explores the significant anticancer, antimicrobial, and enzyme-inhibiting properties of these derivatives, providing a consolidated resource for further research and development.
Anticancer Activity
Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyridine-2,5-dicarboxylate derivatives and related compounds against several human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Metal Complexes of Pyridine-2,5-dicarboxylate | |||
| [Cu(pydc)(phen)(H₂O)₂] | Rat Glioma (C6) | 0.6 (48h) | [1] |
| [Zn(pydc)(phen)(H₂O)₂]·H₂O | Rat Glioma (C6) | 15 (48h) | [1] |
| Thallium(III) Complexes of Pyridine-2,6-dicarboxylate Derivatives | |||
| Complex C1 | Human Melanoma (A375) | 81.45 | [2] |
| Complex C1 | Human Colon Adenocarcinoma (HT29) | >500 | [2] |
| Oxaliplatin (Reference) | Human Melanoma (A375) | 331.03 | [2] |
| Other Pyridine Derivatives | |||
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 | [3] |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | 15.0 | [3] |
| 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | HeLa (Cervical) | 34.3 | [4] |
| 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | MCF-7 (Breast) | 50.18 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][5][6][7]
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[3][6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][6]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3][6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathways in Anticancer Activity
Several pyridine dicarboxylate derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The process is often mediated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of a cascade of caspases.[2][8][9][10][11]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some pyridine derivatives act as inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that promote endothelial cell proliferation and migration.[12][13][14][15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.wiki [static.igem.wiki]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 10. Apoptosis - Wikipedia [en.wikipedia.org]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 12. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. assaygenie.com [assaygenie.com]
- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl Pyridine-2,5-dicarboxylate: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl pyridine-2,5-dicarboxylate, also known as diethyl isocinchomeronate, is a versatile chemical intermediate that serves as a fundamental building block in various fields of organic synthesis.[1][2] Its structure, featuring a pyridine core functionalized with two reactive ethyl ester groups, allows for a wide range of chemical transformations.[3] This unique arrangement makes it an invaluable precursor in the development of novel pharmaceuticals, functional materials, and agrochemicals.[1] The presence of the nitrogen atom in the pyridine ring allows it to act as a nucleophile or a base, and it can be quaternized to form pyridinium salts.[3] The ester groups are amenable to hydrolysis, amidation, and reduction, opening pathways to a diverse array of more complex molecules.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with detailed experimental protocols and quantitative data.
Chemical and Physical Properties
This compound is typically a pale yellow to white solid or powder at room temperature.[1][2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5552-44-3 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1][2] |
| Molecular Weight | 223.23 g/mol | [1][2] |
| Appearance | Pale yellow to white solid/powder | [1][2] |
| Melting Point | 46-47 °C | [1][4] |
| Boiling Point | 181 °C at 17 mmHg | [2] |
| SMILES | CCOC(=O)c1ccc(cn1)C(=O)OCC | [2] |
| InChI | 1S/C11H13NO4/c1-3-15-10(13)8-5-6-9(12-7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | [2] |
Spectroscopic Data
The identity and purity of this compound can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | Values | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.33 (d, J=2.5 Hz, 1H), 8.47 (dd, J=2.5 Hz, J=8 Hz, 1H), 8.17 (d, J=8 Hz, 1H), 4.62 (q, J=7.5 Hz, 2H), 4.55 (q, J=7.5 Hz, 2H), 1.50 (t, J=7.5 Hz, 3H), 1.47 (t, J=7.5 Hz, 3H) | [4][5] |
| IR (mull, cm⁻¹) | 1730, 1710, 1600, 1375, 1280, 1250, 1100, 1030, 750 | [4] |
| Mass Spectrum (EI, 75 eV) | m/z: 223 (M⁺), 179, 178, 151, 150, 123 | [5] |
Synthesis of this compound
The most common method for synthesizing this compound is the Fischer esterification of pyridine-2,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst.[3][6]
Experimental Protocol: Fischer Esterification[4][6]
Materials:
-
2,5-Pyridinedicarboxylic acid (100 g, 0.6 mol)
-
Absolute Ethanol (300 mL)
-
Concentrated Sulfuric Acid (100 mL)
-
Benzene (for azeotropic removal of water)
-
Solid Sodium Bicarbonate
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel
-
Diethyl Ether/Hexane
Procedure:
-
Suspend 2,5-pyridinedicarboxylic acid in absolute ethanol in a suitable flask.
-
Slowly add concentrated sulfuric acid to the suspension over 1.5 hours. The solid will gradually dissolve.
-
Reflux the resulting brown reaction mixture for 16 hours.[4]
-
Add benzene (200 mL) and remove the benzene/ethanol/water azeotrope by distillation at a rate of approximately 30 mL every 30 minutes. Add a 1:1 mixture of benzene/ethanol at 30-minute intervals to maintain the volume.[4]
-
After 5 hours of azeotropic distillation, pour the reaction mixture into a large volume of ice-water (e.g., 30 L).
-
Carefully neutralize the mixture with solid sodium bicarbonate.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography using a gradient of 25% to 50% diethyl ether in hexane as the eluent.
-
Recrystallize the purified solid from a diethyl ether/hexane mixture to yield pale yellow crystals of this compound.[4]
Applications in Organic Synthesis
This compound is a versatile building block due to the reactivity of its ester functionalities and the pyridine nitrogen. Key transformations and applications are outlined below.
Pharmaceutical and Agrochemical Synthesis
The pyridine scaffold is a common motif in many biologically active molecules.[1] Derivatives of this compound are explored as potential therapeutic agents.[1] For instance, new pyridine-2,5-dicarboxylate esters have been synthesized and shown to have potential as anti-trypanosomatid agents against Trypanosoma cruzi, the parasite that causes Chagas disease.[6][7] The ester groups can be converted to amides, which are common functional groups in many drug candidates. Pyridine-based compounds are also utilized in the formulation of herbicides and pesticides.[1]
Experimental Protocol: General Procedure for Amidation (via the Diacid) [1] This is a two-step, one-pot procedure that proceeds through the diacyl chloride.
Materials:
-
2,5-Pyridinedicarboxylic acid (1 equivalent)
-
Thionyl chloride (excess)
-
Desired amine (4 equivalents)
-
Triethylamine (2 equivalents)
-
Dry Dichloromethane
Procedure:
-
To a flask containing 2,5-pyridinedicarboxylic acid, add an excess of thionyl chloride.
-
Reflux the suspension under an inert atmosphere for 16 hours, which should result in a clear solution.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride.
-
Dissolve the diacyl chloride in dry dichloromethane and cool the solution to 0 °C.
-
In a separate flask, prepare a solution of the desired amine and triethylamine in dry dichloromethane.
-
Slowly add the amine solution to the diacyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.
-
Purify the resulting N,N'-disubstituted pyridine-2,5-dicarboxamide by chromatography or recrystallization.
Materials Science: MOFs and Polymers
The corresponding diacid, 2,5-pyridinedicarboxylic acid, obtained by hydrolysis of the diethyl ester, is a widely used organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[1][3] These porous materials have potential applications in gas storage, separation, and catalysis.[1][3]
Furthermore, this compound is a versatile monomer for the synthesis of novel bio-based polymers.[8] Its pyridine core imparts unique thermal characteristics and potential for enhanced functionality to the resulting polyesters compared to their terephthalate counterparts.[8]
Experimental Protocol: Two-Stage Melt Polycondensation [8] This is a general procedure for synthesizing polyesters from a diethyl ester and a diol.
Materials:
-
This compound
-
Diol (e.g., 1,8-octanediol, in molar excess)
-
Catalyst (e.g., titanium(IV) isopropoxide, 0.05-0.1 mol%)
Procedure:
-
Stage 1 (Transesterification):
-
Charge a high-temperature, high-vacuum reaction vessel with this compound, the diol, and the catalyst.
-
Purge the reactor with nitrogen.
-
Gradually heat the mixture to 160-180 °C under a slow stream of nitrogen while stirring.
-
Ethanol, the byproduct, will distill off. Continue this stage until the distillation of ethanol ceases.
-
-
Stage 2 (Polycondensation):
-
Gradually increase the temperature to 200-240 °C.
-
Slowly reduce the pressure to below 1 mbar to facilitate the removal of the excess diol and further increase the polymer's molecular weight.
-
Continue the reaction under high vacuum until the desired melt viscosity is achieved.
-
Extrude the polymer from the reactor under nitrogen pressure and cool it in a water bath.
-
Quantitative Data from Polymerization Reactions [8]
| Polymerization Method | Monomers | Catalyst | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| Enzymatic | Diethyl 2,5-pyridinedicarboxylate + 1,8-Octanediol | Candida antarctica Lipase B | 85 | 48 | 8,100 | - | - |
| Enzymatic | Diethyl 2,4-pyridinedicarboxylate + 1,8-Octanediol | Candida antarctica Lipase B | 85 | 48 | 14,300 | 32,100 | 2.24 |
Reduction to Alcohols
The ester functionalities can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding pyridine-2,5-dimethanol, another valuable intermediate.[1]
Experimental Protocol: General Procedure for Ester Reduction [1]
Materials:
-
Lithium aluminum hydride (LiAlH₄, 2-3 equivalents)
-
Dry Tetrahydrofuran (THF)
-
This compound (1 equivalent)
-
Water
-
15% NaOH solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in dry THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in dry THF to the LiAlH₄ suspension.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Carefully quench the reaction by the slow, sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the mixture and wash the solid with THF.
-
Concentrate the filtrate to yield the crude diol, which can be purified by chromatography or recrystallization.
Conclusion
This compound is a readily accessible and highly versatile chemical intermediate.[1] Its utility as a building block stems from the tunable reactivity of its pyridine ring and ester functionalities.[3] The protocols provided herein for its synthesis, amidation, polymerization, and reduction demonstrate its value in accessing a range of functionalized pyridine derivatives. These derivatives are crucial precursors for applications in medicinal chemistry, materials science, and agrochemical research.[1] This guide serves as a practical resource for researchers aiming to leverage the synthetic potential of this valuable compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 5552-44-3 | Benchchem [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. 2,5-PYRIDINEDICARBOXYLIC ACID DIETHYL ESTER(5552-44-3) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity of the Pyridine Ring in Diethyl Pyridine-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of Diethyl pyridine-2,5-dicarboxylate, a pivotal intermediate in the synthesis of novel pharmaceuticals, functional materials, and agrochemicals.[1][2] The document elucidates the reactivity of the pyridine core, focusing on electrophilic and nucleophilic aromatic substitution, alongside transformations of the two ethyl ester groups. Detailed experimental protocols for key reactions, quantitative data, and workflow visualizations are presented to serve as a practical resource for professionals in organic synthesis and drug development.
Introduction
This compound is a versatile chemical scaffold featuring a pyridine ring substituted with two ethyl ester groups at the 2 and 5 positions.[2] This substitution pattern significantly influences the electron density and, consequently, the reactivity of the pyridine ring. The presence of the electron-withdrawing ester groups deactivates the ring towards electrophilic attack while making it more susceptible to nucleophilic and radical substitutions. Understanding this reactivity is crucial for the strategic design and synthesis of complex molecules with desired biological or material properties.
Reactivity of the Ester Functional Groups
The ethyl ester groups at the 2 and 5 positions are primary sites for chemical modification, offering straightforward pathways to a variety of derivatives.
Hydrolysis
The diethyl ester can be readily hydrolyzed to the corresponding pyridine-2,5-dicarboxylic acid under basic conditions. This diacid is a common precursor for the synthesis of amides and serves as a ligand in the formation of metal-organic frameworks (MOFs).[2]
Table 1: Quantitative Data for Hydrolysis of this compound
| Parameter | Value |
| Reactant | This compound |
| Reagent | Sodium Hydroxide (aqueous solution) |
| Product | Pyridine-2,5-dicarboxylic acid |
| Typical Yield | High |
Amidation
Amidation is typically performed on the more reactive diacyl chloride, which is synthesized from the dicarboxylic acid. This two-step, one-pot procedure allows for the synthesis of a wide range of N,N'-disubstituted pyridine-2,5-dicarboxamides.[3]
Table 2: General Parameters for Amidation (via the diacid)
| Parameter | Value |
| Starting Material | Pyridine-2,5-dicarboxylic acid |
| Activating Agent | Thionyl chloride (SOCl₂) or Oxalyl chloride |
| Nucleophile | Primary or secondary amine |
| Product | N,N'-disubstituted pyridine-2,5-dicarboxamide |
Reduction
The ester functionalities can be reduced to the corresponding alcohols, yielding 2,5-bis(hydroxymethyl)pyridine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2]
Table 3: General Parameters for Ester Reduction
| Parameter | Value |
| Reactant | This compound |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Dry Tetrahydrofuran (THF) |
| Product | 2,5-Bis(hydroxymethyl)pyridine |
Reactivity of the Pyridine Ring
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the two carboxylate groups. This electronic characteristic governs its reactivity towards aromatic substitution reactions.
Electrophilic Aromatic Substitution
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). The ester group at the C-2 position can act as a leaving group under certain conditions, or activate the ring for nucleophilic attack. While general principles of nucleophilic substitution on pyridines are well-established, specific examples with this compound as the substrate are not extensively documented.
Radical Substitution: The Minisci Reaction
The Minisci reaction, which involves the addition of a nucleophilic radical to a protonated N-heteroaromatic compound, is a powerful tool for the C-H functionalization of electron-deficient pyridines. This reaction typically shows a preference for the C-2 and C-4 positions. While the Minisci reaction is a plausible method for introducing alkyl or acyl groups onto the this compound core, specific experimental protocols and outcomes for this substrate require further investigation.
Synthesis of Substituted Pyridines via Cycloaddition Reactions
A highly effective method for synthesizing substituted pyridine-2,5-dicarboxylates is through an inverse electron demand Diels-Alder (IEDDA) reaction. This approach allows for the construction of the pyridine ring with predefined substitution patterns.
Inverse Electron Demand Diels-Alder (IEDDA) Reaction
A notable example is the reaction of 1,2,3-triazine-1-oxides with β-keto-esters bearing fragments from natural products. This reaction proceeds rapidly at room temperature and is base-catalyzed, offering a versatile route to polysubstituted pyridines.[1][4][5]
Applications in Drug Development
Derivatives of this compound have shown significant potential in medicinal chemistry.
Anti-Trypanosomatid Agents
Several novel pyridine-2,5-dicarboxylate esters, synthesized via the IEDDA reaction, have been evaluated for their activity against Trypanosoma cruzi and Leishmania mexicana, the parasites responsible for Chagas disease and leishmaniasis, respectively. Some of these compounds have demonstrated promising activity with low cytotoxicity, highlighting their potential as lead compounds for the development of new anti-parasitic drugs.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis via Fischer esterification of 2,5-pyridinedicarboxylic acid.[2][6]
-
Materials: 2,5-pyridinedicarboxylic acid, absolute ethanol, concentrated sulfuric acid, benzene, sodium bicarbonate, ethyl acetate, brine, anhydrous sodium sulfate, silica gel, hexane, diethyl ether.
-
Procedure:
-
Suspend 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol.
-
Slowly add 100 mL of concentrated sulfuric acid over 1.5 hours.
-
Reflux the mixture for 16 hours.
-
Add 200 mL of benzene and remove the benzene/ethanol/water azeotrope by distillation.
-
After 5 hours, pour the reaction mixture into a large volume of ice-water and neutralize with solid sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography followed by recrystallization from diethyl ether/hexane.
-
General Procedure for Hydrolysis to Pyridine-2,5-dicarboxylic Acid
-
Materials: this compound, sodium hydroxide, methanol, water, hydrochloric acid, ethyl acetate.
-
Procedure:
-
Dissolve this compound in a mixture of methanol and aqueous sodium hydroxide.
-
Reflux the mixture for approximately 4 hours.
-
Cool the reaction mixture and quench with water.
-
Wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
General Procedure for Reduction to 2,5-Bis(hydroxymethyl)pyridine
-
Materials: this compound, lithium aluminum hydride (LiAlH₄), dry tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in dry THF and cool to 0 °C.
-
Slowly add a solution of this compound in dry THF.
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water.
-
Filter the resulting solid and wash with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate to yield the crude diol.
-
Purify the product by column chromatography or recrystallization.
-
Visualizations
Caption: Synthetic pathways originating from this compound.
Caption: Summary of the reactivity of the pyridine ring towards substitution.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inverse Electron Demand Diels-Alder-Type Heterocycle Syntheses with 1,2,3-Triazine 1-Oxides: Expanded Versatility [organic-chemistry.org]
- 5. Inverse Electron Demand Diels-Alder-Type Heterocycle Syntheses with 1,2,3-Triazine 1-Oxides: Expanded Versatility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
Unlocking the Therapeutic Potential of Diethyl Pyridine-2,5-dicarboxylate: A Technical Guide for Medicinal Chemists
An In-depth Exploration of a Versatile Scaffold in Drug Discovery
Introduction: The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Among the vast array of pyridine-based building blocks, diethyl pyridine-2,5-dicarboxylate is emerging as a versatile precursor for the synthesis of novel compounds with significant potential in various therapeutic areas. This technical guide provides a comprehensive overview of the current state of research on this compound and its derivatives, with a focus on its applications in medicinal chemistry. We will delve into its synthesis, key biological activities, and the underlying mechanisms of action, offering valuable insights for researchers, scientists, and drug development professionals.
Synthesis of the Core Scaffold: this compound
The most common and well-established method for the synthesis of this compound is the Fischer esterification of 2,5-pyridinedicarboxylic acid. This straightforward reaction provides a reliable and scalable route to the core scaffold.
Experimental Protocol: Fischer Esterification of 2,5-Pyridinedicarboxylic Acid[1]
Materials:
-
2,5-Pyridinedicarboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Benzene
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
-
Diethyl Ether (Et₂O)
-
Hexane
Procedure:
-
A suspension of 2,5-pyridinedicarboxylic acid (100 g, 0.6 mol) in absolute ethanol (300 mL) is prepared in a suitable reaction vessel.
-
Concentrated sulfuric acid (100 mL) is added slowly to the suspension over a period of 1.5 hours. The solid gradually dissolves during the addition.
-
The resulting brown reaction mixture is heated to reflux and maintained for 16 hours.
-
After reflux, benzene (200 mL) is added, and the benzene/ethanol/water azeotrope is removed by distillation at a rate of approximately 30 mL every 30 minutes. Additional 1:1 benzene/ethanol mixture is added at 30-minute intervals to maintain the reaction volume.
-
After 5 hours of azeotropic distillation, the reaction mixture is cooled and poured onto a large volume of ice-water (30 L).
-
Solid sodium bicarbonate is carefully added to neutralize the mixture.
-
The aqueous mixture is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude solid is purified by silica gel chromatography using a gradient of diethyl ether in hexane (e.g., 25% followed by 50% Et₂O/hexane) to afford the pure this compound.
-
Recrystallization from diethyl ether/hexane can be performed for further purification, yielding pale yellow crystals.
Yield: Approximately 90 g.
Characterization Data:
-
Melting Point: 46-47 °C
-
IR (mull, cm⁻¹): 1730, 1710, 1600, 1375, 1280, 1250, 1100, 1030, 750
-
¹H NMR (CDCl₃, δ): 1.47 and 1.50 (2 t, J=7.5 Hz, 6H, CO₂CH₂CH ₃), 4.55 and 4.62 (2 q, J=7.5 Hz, 4H, CO₂CH ₂CH₃), 8.17 (d, J=8 Hz, 1H, 3'-H), 8.47 (dd, J=2.5 Hz, J=8 Hz, 1H, 4'-H), 9.33 (d, J=2.5 Hz, 1H, 6'-H)
Medicinal Chemistry Applications
The true potential of this compound lies in its ability to serve as a starting material for a diverse range of biologically active molecules. The two ester functionalities and the pyridine nitrogen atom offer multiple points for chemical modification, allowing for the exploration of vast chemical space.
Anti-Trypanosomatid Agents
Derivatives of this compound have shown significant promise as agents against trypanosomatid parasites, the causative agents of debilitating diseases like Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania mexicana).
A study focused on the synthesis of pyridine-2,5-dicarboxylate esters bearing fragments from natural products revealed potent in vitro activity against these parasites. The general synthetic approach involves the inverse electron demand Diels-Alder (IEDDA) reaction between 1,2,3-triazine-1-oxides and various β-keto-esters.
The following table summarizes the in vitro activity of a selection of these derivatives against the epimastigotes of T. cruzi and promastigotes of L. mexicana.
| Compound | R¹ | R² | T. cruzi (NINOA) IC₅₀ (µM) | T. cruzi (A1) IC₅₀ (µM) | L. mexicana (M379) IC₅₀ (µM) | L. mexicana (FCQEPS) IC₅₀ (µM) |
| 3a | H | Ethyl | 42.44 | 56.68 | 85.89 | 161.53 |
| 4a | H | Benzyl | 42.44 | 56.58 | 78.93 | 110.23 |
| 5a | H | p-Methylbenzyl | 56.58 | 42.44 | 81.23 | 105.67 |
| 6a | H | Piperonyl | 21.22 | 28.29 | 65.43 | 89.76 |
| 7b | CH₃ | Cinnamyl | < 20 | < 20 | 54.79 | 65.87 |
| 9b | CH₃ | (-)-Menthol | < 40 | < 40 | < 40 | 57.03 |
| 12b | CH₃ | (-)-Borneol | < 56 | < 56 | < 56 | 68.91 |
| Benznidazole | - | - | 29.8 | 35.2 | > 125 | > 125 |
Data extracted from a study on novel pyridine-2,5-dicarboxylate esters as anti-trypanosomatid agents.[1]
The following is a general procedure for the synthesis of pyridine-2,5-dicarboxylate derivatives via the IEDDA reaction.[1]
Materials:
-
Appropriate 1,2,3-triazine 1-oxide
-
Appropriate β-keto-ester
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the β-keto-ester (1.5 equivalents) in dichloromethane, the 1,2,3-triazine 1-oxide (1.0 equivalent) is added at once.
-
DBU (2.0 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography until completion.
-
Upon completion, the reaction mixture is typically purified by column chromatography on silica gel to yield the desired pyridine-2,5-dicarboxylate derivative.
Workflow for the Synthesis of Anti-Trypanosomatid Derivatives
Caption: Synthetic workflow for pyridine-2,5-dicarboxylate derivatives.
Anti-Inflammatory Potential via D-dopachrome Tautomerase (D-DT) Inhibition
While this compound itself is primarily a synthetic intermediate, its parent diacid, 2,5-pyridinedicarboxylic acid, has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT).[2] D-DT is a cytokine that plays a role in inflammatory responses by binding to the cell surface receptor CD74, which activates downstream pro-inflammatory signaling pathways, including the ERK1/2 MAP kinase pathway.[2] This suggests that this compound could function as a prodrug, being hydrolyzed in vivo to the active dicarboxylic acid.
The following diagram illustrates the signaling pathway initiated by D-DT and the point of inhibition by 2,5-pyridinedicarboxylic acid.
Caption: D-DT/CD74 signaling pathway and its inhibition.
Potential as Anticancer Agents
While direct studies on the anticancer properties of this compound are limited, the broader class of pyridine dicarboxylate derivatives has shown promise. For instance, metal complexes of pyridine-2,6-dicarboxylic acid derivatives have demonstrated selective and potent cytotoxic effects against human cancer cell lines. This highlights the potential of the pyridine dicarboxylate scaffold as a template for designing novel anticancer agents. Further research is warranted to explore the anticancer activity of this compound derivatives.
Broader Biological Activities of Pyridine Derivatives
The pyridine nucleus is a common motif in a wide range of biologically active molecules. While specific data for this compound derivatives in all these areas is not yet available, the general biological activities of pyridine-containing compounds suggest promising avenues for future research. These include:
-
Antiviral Activity: Pyridine derivatives have been investigated for their activity against a variety of viruses.
-
Antibacterial Activity: The pyridine scaffold is present in many antibacterial agents.
-
Enzyme Inhibition: Besides D-DT, other pyridine derivatives have been shown to inhibit various enzymes, making them attractive targets for drug development.
Future Directions and Conclusion
This compound is a readily accessible and highly versatile chemical scaffold with significant untapped potential in medicinal chemistry. The demonstrated anti-trypanosomatid activity of its derivatives and the anti-inflammatory potential of its parent diacid provide a strong foundation for further drug discovery efforts.
Future research should focus on:
-
Expanding the diversity of derivatives: Synthesizing and screening a wider range of derivatives to explore different therapeutic targets.
-
Structure-Activity Relationship (SAR) studies: Elucidating the key structural features required for potent and selective biological activity.
-
Mechanism of action studies: Investigating the precise molecular targets and pathways through which these compounds exert their effects.
-
In vivo evaluation: Progressing promising candidates from in vitro studies to preclinical animal models.
References
- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Role of Diethyl Pyridine-2,5-dicarboxylate in Metal-Organic Frameworks (MOFs)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: The utilization of diethyl pyridine-2,5-dicarboxylate as a pro-ligand in the synthesis of functional Metal-Organic Frameworks (MOFs) via in situ hydrolysis.
Executive Summary
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The choice of the organic linker is paramount as it dictates the resulting MOF's topology, porosity, and functional properties. This guide explores the role of this compound as a precursor, or "pro-ligand," for the versatile pyridine-2,5-dicarboxylate linker in MOF synthesis. While direct use of the ester is not extensively documented, the principle of in situ ligand transformation is a known strategy in MOF chemistry. Under typical solvothermal or hydrothermal synthesis conditions, the ethyl ester groups are hydrolyzed to form the corresponding carboxylate moieties, which then coordinate with metal centers to form the MOF structure. This approach can influence reaction kinetics and crystal growth. This document provides a comprehensive overview of this process, including a representative experimental protocol, expected structural and functional properties of the resulting MOFs, and the underlying logical principles of their formation.
The Pro-Ligand Strategy in MOF Synthesis: In Situ Hydrolysis
The use of ester-functionalized organic molecules as pro-ligands is an elegant strategy in MOF synthesis. This approach can be advantageous in modulating the concentration of the active carboxylate linker in the reaction medium, potentially leading to more controlled crystal growth and phase purity. The slow, in situ hydrolysis of the ester to the carboxylate can prevent rapid precipitation and promote the formation of high-quality crystalline materials.
The proposed mechanism for the involvement of this compound in MOF synthesis is a two-step process under solvothermal/hydrothermal conditions:
-
Hydrolysis: The ethyl ester groups of the this compound molecule are hydrolyzed in the presence of water (often present in the solvent or as part of the metal salt hydrate) and heat, yielding the pyridine-2,5-dicarboxylate dianion and ethanol.
-
Coordination and Self-Assembly: The newly formed pyridine-2,5-dicarboxylate linker, featuring two carboxylate groups and a pyridine nitrogen atom, coordinates with the metal ions present in the solution to form the extended, crystalline network of the MOF.
This process is illustrated in the experimental workflow diagram below.
Expected Structural and Functional Properties
The final properties of the MOF are determined by the pyridine-2,5-dicarboxylate linker and the chosen metal ion. The presence of a nitrogen atom in the pyridine ring can lead to MOFs with enhanced hydrophilicity and basicity compared to those constructed from isophthalate linkers.[1] This can be advantageous for applications in gas separation, catalysis, and sensing.
The logical relationship between the pro-ligand, the final linker, the metal node, and the resulting MOF properties is depicted below.
Crystallographic Data
The following table summarizes crystallographic data for representative MOFs synthesized using pyridine-2,5-dicarboxylic acid, which are the expected products from a synthesis starting with this compound.
| MOF Designation/Formula | Metal Ion | Crystal System | Space Group | Reference |
| [Er₆(OH)₈(pydc)₅(H₂O)₃]·2.5H₂O | Er³⁺ | Monoclinic | P2₁/c | [2][3] |
| [Er₃(OH)₆(pydc)Cl] | Er³⁺ | Monoclinic | C2/m | [2][3] |
| M-UiO-66 (M = Zr, Ce, Hf) | Zr⁴⁺, Ce⁴⁺, Hf⁴⁺ | Cubic | Fm-3m | [1] |
| [Nd(pyc)(pydc)(H₂O)]n (pydc = pyridine-2,5-dicarboxylate) | Nd³⁺ | Monoclinic | P2₁/c | [4] |
| [Dy(pyc)(pydc)(H₂O)]n (pydc = pyridine-2,5-dicarboxylate) | Dy³⁺ | Monoclinic | P2₁/c | [4] |
Gas Adsorption and Catalytic Performance
MOFs derived from pyridine-2,5-dicarboxylate are expected to exhibit interesting properties in gas adsorption and catalysis due to their porosity and the presence of the pyridine nitrogen.
| MOF System | Application | Key Performance Metric | Reference |
| M-UiO-66 (M = Zr, Ce, Hf) with pydc linker | Water Adsorption | Hydrophilic framework, adsorbs water at lower relative pressures (p/p₀ < 0.2) compared to the BDC analogue. | [1] |
| [Nd(pydc)...] and [Dy(pydc)...] | Heterogeneous Catalysis | Oxidation of thymol to thymoquinone. Maximum conversion of 40.37% (Nd-MOF) and 36.45% (Dy-MOF) with ~100% selectivity.[4] | [4] |
| In-MOFs with pyridinyl carboxylate linkers | Gas Adsorption/Separation | Potential for separation of C₂H₂/CH₄, CO₂/CH₄, and C₂H₂/CO₂. | [5] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a hypothetical zinc-based MOF using this compound as a pro-ligand. This protocol is based on common solvothermal synthesis methods for carboxylate-based MOFs.[6][7]
Materials and Reagents
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Representative Synthesis Procedure
-
Preparation of Precursor Solutions:
-
In a 20 mL glass vial, dissolve a stoichiometric amount of this compound in 10 mL of DMF.
-
In a separate vial, dissolve a stoichiometric equivalent of zinc nitrate hexahydrate in a mixture of 5 mL of DMF and 1 mL of deionized water. The presence of water is crucial to facilitate the in situ hydrolysis of the ester.
-
-
Reaction Mixture:
-
Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a preheated oven at 120 °C for 48 hours. The elevated temperature will drive both the hydrolysis of the ester and the formation of the MOF.
-
-
Cooling and Product Isolation:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting crystalline product by filtration or centrifugation.
-
-
Washing and Activation:
-
Wash the collected solid with fresh DMF three times to remove any unreacted starting materials.
-
To exchange the high-boiling point DMF, immerse the product in ethanol for 24 hours, replacing the ethanol three times during this period.
-
Activate the MOF by heating the sample under a dynamic vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.
-
Conclusion
This compound serves as a viable and strategic pro-ligand for the synthesis of pyridine-2,5-dicarboxylate-based MOFs. The in situ hydrolysis of the ester under solvothermal or hydrothermal conditions provides a controlled release of the active linker, potentially influencing the crystallinity and phase purity of the final product. The resulting MOFs, incorporating the pyridine-2,5-dicarboxylate linker, are expected to exhibit valuable properties such as enhanced hydrophilicity and catalytic activity, making them promising candidates for applications in gas separation, catalysis, and drug delivery. Further research directly investigating the kinetics of the in situ hydrolysis and its effect on MOF formation would be a valuable contribution to the field of crystal engineering.
References
- 1. Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Two In-MOFs with gas adsorption and separation capability based on different pyridinyl carboxylate linkers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. ossila.com [ossila.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
synthesis of Diethyl pyridine-2,5-dicarboxylate from 2,5-pyridinedicarboxylic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Diethyl Pyridine-2,5-dicarboxylate from 2,5-pyridinedicarboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, functional materials, and agrochemicals.[1] The protocols described herein utilize the Fischer-Speier esterification method, a reliable and well-established procedure for this transformation.[2][3] This document includes a summary of quantitative data, detailed experimental procedures, and a visual representation of the experimental workflow to ensure reproducibility and facilitate seamless integration into research and development pipelines.
Introduction
This compound is a versatile organic building block characterized by a pyridine core with two ethyl ester functional groups.[1] This structure allows for a wide range of chemical modifications, making it a valuable precursor in the development of novel compounds.[1][2] The pyridine nitrogen can act as a nucleophile or a base, while the ester groups are amenable to reactions such as hydrolysis, amidation, and reduction.[1] A common and efficient method for its synthesis is the Fischer-Speier esterification of 2,5-pyridinedicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[3] This reaction is an equilibrium process, and to achieve high yields, it is often necessary to remove the water produced during the reaction.[3][4]
Data Presentation
The following table summarizes the quantitative data for two representative protocols for the synthesis of this compound.
| Parameter | Protocol 1 (Large Scale) | Protocol 2 (Small Scale) |
| Starting Material | 2,5-Pyridinedicarboxylic Acid | 2,5-Pyridinedicarboxylic Acid |
| Amount of Starting Material | 100 g (0.6 mol)[1][3][5] | 3.0 g (17.9 mmol)[3] |
| Alcohol | Absolute Ethanol | Anhydrous Ethanol |
| Volume of Alcohol | 300 mL[1][3][5] | 10 mL[3] |
| Catalyst | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid |
| Volume of Catalyst | 100 mL[1][3][5] | 3.9 mL (71.6 mmol)[3] |
| Reaction Temperature | Reflux[1][3][5] | Reflux[3] |
| Reaction Time | 16 hours[1][3][5] | 18 hours[3] |
| Work-up Procedure | Neutralization with NaHCO₃, Extraction with Ethyl Acetate[2][3][5] | Neutralization with NaHCO₃, Extraction with Ethyl Acetate[3] |
| Purification Method | Silica Gel Chromatography, Recrystallization[5] | Not specified, assumed direct use or standard purification |
| Expected Yield | 90 g (after purification)[5] | Not specified |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol is adapted for larger scale production and incorporates azeotropic removal of water to drive the reaction to completion.[1][3][5]
Materials:
-
Ice-water (30 L)[5]
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (400 g)[5]
-
Eluent (25% Diethyl Ether/Hexane, then 50% Diethyl Ether/Hexane)[5]
-
Recrystallization Solvents (Diethyl Ether/Hexane)[5]
Procedure:
-
Suspend 100 g of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol in a suitable reaction vessel.[1][3][5]
-
Slowly add 100 mL of concentrated sulfuric acid to the suspension over 1.5 hours. The solid should gradually dissolve.[1][3][5]
-
Heat the resulting brown reaction mixture to reflux and maintain for 16 hours.[1][3][5]
-
Add 200 mL of benzene and distill the benzene/ethanol/water azeotrope at a rate of approximately 30 mL every 30 minutes.[1][3]
-
Maintain the reaction volume by adding a 1:1 benzene/ethanol mixture at 30-minute intervals for 5 hours.[1][3]
-
Cool the reaction mixture and pour it into 30 L of ice-water.[5]
-
Carefully neutralize the mixture by adding solid sodium bicarbonate until effervescence ceases.[1][5]
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[5]
-
Purify the crude solid by silica gel chromatography using a gradient of 25% to 50% diethyl ether in hexane.[5]
-
Recrystallize the purified product from diethyl ether/hexane to obtain pale yellow crystals.[5]
Protocol 2: Small-Scale Synthesis of this compound
This protocol is suitable for smaller laboratory-scale synthesis.
Materials:
-
2,5-Pyridinedicarboxylic acid (3.0 g, 17.9 mmol)[3]
-
Anhydrous Ethanol (10 mL)[3]
-
Concentrated Sulfuric Acid (3.9 mL, 71.6 mmol)[3]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution[3]
-
Ethyl Acetate (4 x 50 mL)[3]
-
Brine (30 mL)[3]
-
Anhydrous Sodium Sulfate (Na₂SO₄)[3]
Procedure:
-
In a round-bottom flask, suspend 3.0 g of 2,5-pyridinedicarboxylic acid in 10 mL of anhydrous ethanol.[3]
-
With stirring, slowly add 3.9 mL of concentrated sulfuric acid dropwise over 15 minutes.[3]
-
Heat the reaction mixture to reflux and maintain for 18 hours.[3]
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.[3][4]
-
Carefully add saturated sodium bicarbonate solution to the residue until the pH is between 7 and 8.[3]
-
Extract the aqueous layer with ethyl acetate (4 x 50 mL).[3]
-
Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate.[3]
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
Mandatory Visualization
The following diagrams illustrate the key aspects of the synthesis.
Caption: Mechanism of Fischer-Speier Esterification.
Caption: Experimental Workflow for Synthesis.
References
Application Notes and Protocols for the Synthesis of Diethyl Pyridine-2,5-dicarboxylate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl pyridine-2,5-dicarboxylate is a valuable chemical intermediate widely utilized in the synthesis of novel pharmaceuticals, functional materials, and agrochemicals.[1] Its pyridine core functionalized with two ethyl ester groups offers multiple reactive sites for further chemical transformations.[1] The nitrogen atom of the pyridine ring can act as a nucleophile or a base, while the ester groups are amenable to hydrolysis, amidation, and reduction to produce a diverse range of more complex molecules.[1][2] A common and effective method for synthesizing this compound is the Fischer esterification of pyridine-2,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[2] This process is a classic example of esterification and is favored for its directness and the use of readily available starting materials.[3] The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity, followed by nucleophilic attack from the ethanol.[2][3]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 5552-44-3[1] |
| Molecular Formula | C₁₁H₁₃NO₄[1] |
| Molecular Weight | 223.23 g/mol [1] |
| Appearance | Pale yellow to white solid/powder[1] |
| Melting Point | 46-47 °C[1][4] |
Experimental Protocols
This section details a well-established protocol for the Fischer esterification of pyridine-2,5-dicarboxylic acid to synthesize this compound.[1][4]
Materials and Equipment
-
Pyridine-2,5-dicarboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Benzene
-
Ice
-
Solid Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Diethyl Ether (Et₂O)
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Experimental Procedure
-
Reaction Setup : In a round-bottom flask, suspend 100 g (0.6 mol) of pyridine-2,5-dicarboxylic acid in 300 mL of absolute ethanol.[1][4]
-
Acid Addition : Over a period of 1.5 hours, slowly add 100 mL of concentrated sulfuric acid to the suspension with stirring. The solid will gradually dissolve, resulting in a brown reaction mixture.[1][4]
-
Reflux : Heat the reaction mixture to reflux and maintain this temperature for 16 hours.[1][4]
-
Azeotropic Distillation : Add 200 mL of benzene to the reaction mixture. Remove the water formed during the reaction by azeotropic distillation at a rate of approximately 30 mL every 30 minutes. To maintain the reaction volume, add a 1:1 mixture of benzene/ethanol at 30-minute intervals for a total of 5 hours.[1][4]
-
Quenching : After cooling, pour the reaction mixture into 30 L of an ice-water mixture.[1][4]
-
Neutralization : Carefully add solid sodium bicarbonate to the aqueous mixture in portions until the effervescence ceases, indicating that the acid has been neutralized.[1][4]
-
Extraction : Transfer the mixture to a large separatory funnel and extract the product with ethyl acetate.[1][4]
-
Washing and Drying : Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.[1][4]
-
Solvent Removal : Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain a yellow solid.[1][4]
-
Purification : Purify the crude solid by silica gel column chromatography using a gradient of 25% to 50% diethyl ether in hexane as the eluent.[1][4]
-
Recrystallization : Recrystallize the purified solid from a diethyl ether/hexane mixture to yield pale yellow crystals of this compound.[1][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid | [1][4] |
| Ethanol | 300 mL | [1][4] |
| Concentrated H₂SO₄ | 100 mL | [1][4] |
| Reflux Time | 16 hours | [1][4] |
| Azeotropic Distillation Time | 5 hours | [1][4] |
| Final Product Mass | 90 g | [4] |
| Yield | 67% | [1] |
| Melting Point | 46-47 °C | [1][4] |
| IR (mull, cm⁻¹) | 1730, 1710, 1600, 1375, 1280, 1250, 1100, 1030, 750 | [4] |
| ¹H NMR (CDCl₃, δ) | 1.47 and 1.50 (2 t, J=7.5 Hz, 6H), 4.55 and 4.62 (2 q, J=7.5 Hz, 4H), 8.17 (d, J=8 Hz, 1H), 8.47 (dd, J=2.5 Hz, J=8 Hz, 1H), 9.33 (d, J=2.5 Hz, 1H) | [4] |
Experimental Workflow Diagram
Caption: Workflow for this compound Synthesis.
Safety Precautions
-
Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Benzene is a known carcinogen and should be handled in a well-ventilated fume hood.
-
The reaction should be performed in a well-ventilated area.
-
Care should be taken during the neutralization step as the addition of sodium bicarbonate to a strong acid will cause vigorous gas evolution (carbon dioxide).
-
Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols for the Large-Scale Synthesis of Diethyl Pyridine-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the large-scale synthesis of Diethyl pyridine-2,5-dicarboxylate, a key intermediate in the development of pharmaceuticals, functional materials, and agrochemicals.[1] The methodologies outlined are based on established Fischer esterification procedures, optimized for scalability and high yield.
Introduction
This compound is a versatile chemical building block characterized by a pyridine core with two reactive ethyl ester groups.[1] This structure allows for a wide range of chemical modifications, making it a valuable precursor in organic synthesis.[1] Its derivatives are being investigated as potential therapeutic agents, and the parent diacid is a common linker in the synthesis of Metal-Organic Frameworks (MOFs).[1] The synthesis is typically achieved through the acid-catalyzed esterification of 2,5-pyridinedicarboxylic acid with ethanol.[2] The reaction is driven to completion by using an excess of ethanol and removing water as it is formed.[2]
Data Presentation
The following tables summarize the quantitative data for the large-scale synthesis of this compound.
Table 1: Reagents and Materials for Large-Scale Synthesis
| Reagent/Material | Molecular Formula | Amount | Moles |
| 2,5-Pyridinedicarboxylic acid | C₇H₅NO₄ | 100 g | 0.6 mol |
| Absolute Ethanol | C₂H₅OH | 300 mL | - |
| Concentrated Sulfuric Acid | H₂SO₄ | 100 mL | - |
| Benzene | C₆H₆ | ~200 mL+ | - |
| 1:1 Benzene/Ethanol mixture | - | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | As needed | - |
| Hexane | C₆H₁₄ | As needed | - |
| Sodium Bicarbonate | NaHCO₃ | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | As needed | - |
| Silica Gel | SiO₂ | 400 g | - |
Table 2: Yield and Physical Properties
| Parameter | Value | Reference |
| Crude Product Mass | 99.8 g | [3] |
| Purified Product Mass | 90 g | [1][3] |
| Yield | ~67% | [1] |
| Melting Point | 46-47 °C | [1][3] |
| Appearance | Pale yellow crystals | [1][3] |
Table 3: Spectroscopic Data
| Technique | Data | Reference |
| IR (mull, cm⁻¹) | 1730, 1710, 1600, 1375, 1280, 1250, 1100, 1030, 750 | [1][3] |
| ¹H NMR (CDCl₃, δ) | 1.47 and 1.50 (2 t, J=7.5 Hz, 6H), 4.55 and 4.62 (2 q, J=7.5 Hz, 4H), 8.17 (d, J=8 Hz, 1H), 8.47 (dd, J=2.5 Hz, J=8 Hz, 1H), 9.33 (d, J=2.5 Hz, 1H) | [1][3] |
Experimental Protocols
The following protocol describes a large-scale synthesis of this compound via Fischer esterification.[1]
Materials:
-
2,5-Pyridinedicarboxylic acid (100 g, 0.6 mol)[3]
-
Absolute Ethanol (300 mL)[3]
-
Concentrated Sulfuric Acid (100 mL)[3]
-
Benzene (~200 mL+)[3]
-
1:1 Benzene/Ethanol mixture[3]
-
Ice[3]
-
Solid Sodium Bicarbonate[3]
-
Ethyl Acetate[3]
-
Brine[3]
-
Anhydrous Sodium Sulfate[3]
-
Silica Gel (400 g)[3]
-
Diethyl Ether/Hexane (for chromatography and recrystallization)[3]
Procedure:
-
Reaction Setup: In a suitable reaction flask, suspend 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol.[3]
-
Acid Addition: Slowly add 100 mL of concentrated sulfuric acid to the suspension over a period of 1.5 hours. The solid will gradually dissolve, and the mixture will turn brown.[1][3]
-
Reflux: Heat the reaction mixture to reflux and maintain for 16 hours.[3]
-
Azeotropic Distillation: Add 200 mL of benzene to the reaction mixture. Distill the benzene/ethanol/water azeotrope at a rate of approximately 30 mL every 30 minutes. To maintain the reaction volume, add a 1:1 mixture of benzene/ethanol at 30-minute intervals for a total of 5 hours.[1][3]
-
Aqueous Workup: Cool the reaction mixture and pour it into 30 L of ice-water.[1][3] Carefully neutralize the mixture by adding solid sodium bicarbonate until effervescence ceases.[3]
-
Extraction: Extract the product from the aqueous mixture using ethyl acetate.[3]
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a yellow solid.[1][3]
-
Purification:
-
Column Chromatography: Purify the crude solid (99.8 g) using column chromatography on 400 g of silica gel. Elute with a gradient of 25% to 50% diethyl ether in hexane to obtain 95 g of the purified solid.[3]
-
Recrystallization: Recrystallize the purified solid from a diethyl ether/hexane mixture to yield 90 g of pale yellow crystals of this compound.[1][3]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of key steps in the synthesis protocol.
References
Application Note: Protocol for the Hydrolysis of Diethyl Pyridine-2,5-dicarboxylate to Pyridine-2,5-dicarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the hydrolysis of diethyl pyridine-2,5-dicarboxylate to its corresponding diacid, pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and functional materials.[1] The protocol herein describes a robust base-catalyzed hydrolysis (saponification) method, ensuring high yields and purity of the final product.[1]
Introduction
Pyridine-2,5-dicarboxylic acid is a versatile building block in medicinal chemistry and materials science.[1] Its rigid, difunctional structure makes it an ideal component for the synthesis of metal-organic frameworks (MOFs), polymers, and various pharmacologically active compounds.[1] The most common and straightforward synthetic route to pyridine-2,5-dicarboxylic acid involves the hydrolysis of its diethyl ester derivative.[1] This document outlines a standard laboratory procedure for this conversion, focusing on an efficient and reliable saponification reaction.[1]
Reaction Scheme
Data Presentation
The following table summarizes the key quantitative data associated with the hydrolysis of this compound.[1]
| Parameter | Value |
| Reactant | This compound |
| Reagent | Sodium Hydroxide (NaOH) |
| Solvent | Methanol/Water |
| Reaction Temperature | Reflux (approximately 65-70 °C) |
| Reaction Time | 4 hours |
| Product | Pyridine-2,5-dicarboxylic acid |
| Theoretical Yield | ~98% |
| Typical Purity | >95% |
Experimental Protocol
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and vacuum flask
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a mixture of methanol and a 30% aqueous solution of sodium hydroxide. A typical volumetric ratio is 1:3:2 (ester:methanol:NaOH solution).[1]
-
Saponification: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for approximately 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.[1]
-
Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing deionized water. To remove any unreacted starting material and other organic impurities, extract the aqueous solution twice with ethyl acetate. Discard the organic layers.[1]
-
Acidification and Precipitation: Cool the aqueous phase in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 2-3. A white precipitate of pyridine-2,5-dicarboxylic acid will form.[1]
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.[1]
-
Drying: Dry the collected solid under vacuum to obtain the final product, pyridine-2,5-dicarboxylic acid.[1] If necessary, the product can be further purified by recrystallization from water or dilute HCl.[2]
Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
References
Application Notes and Protocols for Amidation Reactions of Diethyl Pyridine-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl pyridine-2,5-dicarboxylate is a versatile scaffold in organic synthesis, serving as a key building block for a wide array of functionalized pyridine derivatives. The amidation of this diester is a crucial transformation, yielding pyridine-2,5-dicarboxamides, a class of compounds with significant applications in medicinal chemistry, materials science, and coordination chemistry. These derivatives have been investigated for their potential as enzyme inhibitors, anticancer agents, and antibacterial compounds. This document provides detailed application notes and experimental protocols for the synthesis of amides from this compound, covering various synthetic strategies.
Applications in Research and Drug Development
Pyridine-2,5-dicarboxamide derivatives are of high interest in drug discovery and development due to their diverse biological activities.
-
Anticancer Activity: Certain derivatives of pyridine-2,6-dicarboxamide, a closely related isomer, have been shown to stabilize telomeric G-quadruplex DNA, suggesting a potential therapeutic strategy for cancer by inducing senescence.[1] Additionally, some metal complexes of pyridine-2,6-dicarboxylate derivatives have demonstrated selective anticancer activity by inducing mitochondria-mediated apoptosis in cancer cells.[2] This involves the production of reactive oxygen species (ROS), reduction of the mitochondrial membrane potential, activation of p53, and a cascade of caspase activation.[2]
-
Enzyme Inhibition: The pyridinecarboxamide scaffold is a common motif in the design of enzyme inhibitors. Derivatives have been identified as potent inhibitors of various enzymes, including Hematopoietic Progenitor Kinase 1 (HPK1), which is a target for cancer immunotherapy.[3][4] Other studies have shown inhibition of carbonic anhydrase and cholinesterases by pyridine-2,6-dicarboxamide derivatives.[5]
-
Antibacterial Agents: The pyridine ring is a core component of many antibacterial agents.[6][7] Pyridine-2,6-dithiocarboxylic acid, a related compound, exhibits antimicrobial properties through metal sequestration.[8] This suggests that pyridine-2,5-dicarboxamide derivatives could be explored for the development of novel antibacterial drugs.
Overview of Amidation Strategies
The conversion of this compound to its corresponding amides can be achieved through two primary synthetic routes. The choice of method often depends on the reactivity of the amine, the desired scale of the reaction, and the required purity of the final product.
-
Indirect Amidation via the Dicarboxylic Acid: This is a robust and widely used two-step method. It involves the initial hydrolysis of the diethyl ester to pyridine-2,5-dicarboxylic acid, which is then activated, typically by conversion to the diacyl chloride, followed by reaction with the desired amine.[9] This method is generally high-yielding and applicable to a broad range of amines.
-
Direct Aminolysis of the Ester: This approach involves the direct reaction of the diethyl ester with an amine. This method can be performed under thermal conditions, but often requires forcing conditions. Alternatively, the reaction can be facilitated by a catalyst, making it more atom-economical.[9][10]
Experimental Protocols
Protocol 1: Indirect Amidation via Pyridine-2,5-dicarboxylic Acid
This protocol is a two-step process involving hydrolysis of the diester followed by amidation of the resulting dicarboxylic acid.
Step 1.1: Hydrolysis of this compound
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
-
Procedure:
-
Dissolve this compound in an aqueous solution of NaOH.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated HCl until the pH is acidic, which will cause the precipitation of pyridine-2,5-dicarboxylic acid.[9]
-
Filter the precipitate, wash it with cold water, and dry it to obtain the dicarboxylic acid.
-
Step 1.2: Synthesis of N,N'-Disubstituted-pyridine-2,5-dicarboxamides
-
Materials:
-
Pyridine-2,5-dicarboxylic acid (from Step 1.1)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dry dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine (2 equivalents)
-
Triethylamine (Et₃N) or another non-nucleophilic base (2 equivalents)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend pyridine-2,5-dicarboxylic acid in dry DCM.
-
Add an excess of thionyl chloride or oxalyl chloride and a catalytic amount of DMF.
-
Stir the mixture at room temperature or with gentle heating until the evolution of gas ceases and the solid dissolves, indicating the formation of the diacyl chloride.
-
Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
-
Dissolve the crude diacyl chloride in fresh dry DCM and cool the solution in an ice bath.
-
In a separate flask, dissolve the desired amine (2 equivalents) and triethylamine (2 equivalents) in dry DCM.
-
Slowly add the amine solution to the diacyl chloride solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diamide.
-
Purify the product by column chromatography or recrystallization.
-
Protocol 2: Direct Catalytic Aminolysis of this compound
This protocol describes a one-step conversion of the ester to the amide using a catalyst.
-
Materials:
-
This compound
-
Primary or secondary amine
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (catalyst)
-
Dry solvent (e.g., THF, DMF, or Acetonitrile)
-
-
Procedure:
-
Dissolve this compound in the chosen dry solvent.
-
Add the amine (a slight excess may be beneficial).
-
Add a catalytic amount of TBD (e.g., 10 mol%).[9]
-
Stir the reaction mixture at a suitable temperature (e.g., 30-70 °C) and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired amide(s).[9]
-
Data Presentation
Table 1: Summary of Amidation Reaction Conditions and Yields for Pyridine-dicarboxamides
| Amine Reactant | Amidation Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Aminopyridine | Indirect (via acyl chloride) | Oxalyl chloride, Et₃N | Not specified | Not specified | Not specified | 68 | [1] |
| 3-Aminopyridine | Indirect (via acyl chloride) | Oxalyl chloride, Et₃N | Not specified | Not specified | Not specified | 65 | [1] |
| General Primary/Secondary Amine | Direct Catalytic Aminolysis | TBD | THF, DMF, or ACN | 30-70 | Not specified | Good | [9] |
| Various Amines | Direct Catalytic Aminolysis | Pyridine-borane complexes | Not specified | Not specified | Not specified | High | [11] |
| Aromatic and Aliphatic Amines | Direct Catalytic Aminolysis | Titanium tetrafluoride | Toluene | Reflux | 24 | 60-99 | [12] |
Note: The yields and reaction conditions can vary significantly based on the specific amine and the scale of the reaction.
Visualizations
Experimental Workflow: Indirect Amidation
Caption: Workflow for the indirect amidation of this compound.
Signaling Pathway: Mitochondria-Mediated Apoptosis
Caption: Proposed pathway for apoptosis induction by pyridine-dicarboxamide derivatives.
References
- 1. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Reduction of Diethyl Pyridine-2,5-dicarboxylate to 2,5-bis(hydroxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of diethyl pyridine-2,5-dicarboxylate to 2,5-bis(hydroxymethyl)pyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other functionalized molecules. Protocols for two common reducing agents, Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) with an additive, are presented, along with a comparative analysis to aid in method selection. The pyridine scaffold is a prevalent motif in numerous biologically active compounds, making its functionalized derivatives, such as 2,5-bis(hydroxymethyl)pyridine, valuable building blocks in medicinal chemistry.[1]
Introduction
This compound is a versatile chemical intermediate, offering multiple reaction sites for synthetic elaboration.[1] The reduction of its ester functionalities to primary alcohols yields 2,5-bis(hydroxymethyl)pyridine, a key precursor for the synthesis of a wide range of more complex molecules. The resulting diol can be further modified to introduce diverse functionalities, rendering it a valuable component in the development of novel therapeutic agents. The choice of reducing agent is critical and depends on factors such as reactivity, selectivity, safety, and experimental convenience. This document outlines two effective methods for this reduction, employing the potent Lithium Aluminum Hydride and the milder Sodium Borohydride in combination with an activating salt.
Data Presentation
Table 1: Comparison of Reduction Protocols
| Parameter | Protocol 1: Lithium Aluminum Hydride (LiAlH₄) | Protocol 2: Sodium Borohydride (NaBH₄) / Calcium Chloride (CaCl₂) |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) in the presence of Calcium Chloride (CaCl₂) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Absolute Ethanol (EtOH) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4-6 hours | 16 hours |
| Work-up | Fieser work-up (sequential addition of H₂O, NaOH solution, and H₂O) | Neutralization with H₂SO₄, centrifugation, and ion-exchange chromatography |
| Reported Yield | Not specified for this specific substrate, but generally high for ester reductions. | 51% |
| Safety Considerations | Highly reactive with water and protic solvents, requires strictly anhydrous conditions and careful handling. | Less reactive and can be used in protic solvents, though caution is still required. |
Experimental Protocols
Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is a general procedure for the reduction of esters using LiAlH₄ and should be adapted for the specific substrate.[1]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for work-up and purification
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend 2-3 equivalents of LiAlH₄ in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 1 equivalent of this compound in anhydrous THF and add it slowly to the stirred LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours.
-
Work-up (Fieser Method): Carefully and slowly quench the reaction by the sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the number of grams of LiAlH₄ used)
-
-
Stir the resulting mixture until a granular white precipitate forms.
-
Filter the solid precipitate and wash it thoroughly with THF.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,5-bis(hydroxymethyl)pyridine.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction with Sodium Borohydride (NaBH₄) and Calcium Chloride (CaCl₂)
This protocol provides a specific method for the reduction of this compound with a reported yield.
Materials:
-
This compound (33.5 g, 0.15 mol)
-
Sodium Borohydride (NaBH₄) (11.4 g, 0.3 mol)
-
Anhydrous Calcium Chloride (CaCl₂) (33.3 g, 0.3 mol)
-
Absolute Ethanol (EtOH) (500 mL)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dowex 50W-X8 cation exchange resin (H⁺ form)
-
Dilute Ammonium Hydroxide (NH₄OH)
-
Deionized Water
-
Standard laboratory glassware
Procedure:
-
Dissolve 33.5 g (0.15 mol) of this compound in 300 mL of absolute ethanol in a suitable reaction flask.
-
Add 11.4 g (0.3 mol) of NaBH₄ to the solution in several portions over a 30-minute period.
-
Prepare a solution of 33.3 g (0.3 mol) of anhydrous CaCl₂ in 200 mL of absolute ethanol.
-
Add the CaCl₂ solution dropwise to the reaction mixture over a 1-hour period.
-
Stir the mixture at room temperature for 16 hours.
-
Neutralize the reaction mixture with approximately 12-13 mL of concentrated H₂SO₄. A precipitate of CaSO₄ will form.
-
Remove the CaSO₄ precipitate by centrifugation and wash it twice with ethanol.
-
Combine the supernatant and the washings and concentrate the solution under reduced pressure.
-
Dissolve the residue in about 10 mL of deionized water and apply it to a 4.5 x 18 cm column of Dowex 50W-X8 cation exchange resin (H⁺ form).
-
Elute the column with deionized water until the eluate is no longer acidic.
-
Elute the product from the column using dilute NH₄OH.
-
Evaporate the solvent from the product-containing fractions to afford 2,5-bis(hydroxymethyl)pyridine (10.6 g, 51% yield) as a light brown hygroscopic solid.
Characterization of 2,5-bis(hydroxymethyl)pyridine:
-
¹H NMR (DMSO-d₆): δ 4.55 and 4.59 (2 s, 4H, CH₂OH), 5.23 (broad s, 2H, CH₂OH), 7.42 (d, J=8 Hz, 1H, pyridine H-3), 7.72 (dd, J=2 Hz, J=8 Hz, 1H, pyridine H-4), 8.42 (d, J=2 Hz, 1H, pyridine H-6).
Mandatory Visualization
References
Application Notes and Protocols: Coordination Chemistry of Diethyl Pyridine-2,5-dicarboxylate with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl pyridine-2,5-dicarboxylate is a versatile organic ligand precursor in the field of coordination chemistry. Its pyridine nitrogen atom and two carbonyl oxygen atoms from the ester groups present potential coordination sites for transition metals. However, in practice, the ester groups are often hydrolyzed to the corresponding carboxylate groups either in a separate step or in situ during the coordination reaction. The resulting pyridine-2,5-dicarboxylate dianion then acts as a multidentate ligand, forming stable complexes with a variety of transition metals. These metal complexes have garnered significant interest due to their diverse structural features and potential applications in materials science, catalysis, and particularly in the development of novel therapeutic agents.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of transition metal complexes using this compound as a starting material. The primary focus will be on the more prevalent two-step methodology involving the initial hydrolysis of the diethyl ester to pyridine-2,5-dicarboxylic acid, followed by its coordination to transition metals.
Methodologies and Protocols
Protocol 1: Hydrolysis of this compound to Pyridine-2,5-dicarboxylic Acid
This protocol details the conversion of the diethyl ester to the corresponding dicarboxylic acid, a common precursor for coordination complex synthesis.[3]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve a known amount of this compound in ethanol.
-
Add an aqueous solution of NaOH or KOH (typically 2-3 molar equivalents) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress (e.g., by thin-layer chromatography). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate (the disodium or dipotassium salt) has formed, it can be collected by filtration. Otherwise, proceed to the next step.
-
Carefully acidify the reaction mixture with concentrated HCl until the pH is acidic (pH 2-3). This will protonate the carboxylate groups, causing the pyridine-2,5-dicarboxylic acid to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white precipitate of pyridine-2,5-dicarboxylic acid by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water to remove any remaining salts.
-
Dry the product in a vacuum oven or desiccator.
Protocol 2: General Synthesis of Transition Metal Complexes with Pyridine-2,5-dicarboxylic Acid
This protocol provides a general method for the synthesis of transition metal complexes using the pyridine-2,5-dicarboxylic acid obtained from Protocol 1. The specific conditions (solvent, temperature, pH) may need to be optimized for each specific metal salt.[4][5][6]
Materials:
-
Pyridine-2,5-dicarboxylic acid
-
A transition metal salt (e.g., ZnCl₂, Ni(NO₃)₂, Cu(OAc)₂, CrCl₃)
-
Solvent (e.g., water, ethanol, methanol, dimethylformamide (DMF))
-
Base (e.g., NaOH, triethylamine) to deprotonate the carboxylic acid
-
Reaction vessel (e.g., flask, beaker)
-
Magnetic stirrer
-
Heating plate (optional)
Procedure:
-
In a reaction vessel, dissolve pyridine-2,5-dicarboxylic acid in the chosen solvent. Gentle heating may be required to aid dissolution.
-
Add a base dropwise to the solution to deprotonate the carboxylic acid groups. The amount of base will depend on the desired charge of the ligand.
-
In a separate vessel, dissolve the transition metal salt in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution with vigorous stirring.
-
The formation of a precipitate or a color change often indicates the formation of the coordination complex.
-
The reaction mixture may be stirred at room temperature or heated for a period of time to ensure completion.
-
The resulting solid complex is collected by filtration, washed with the solvent to remove unreacted starting materials, and dried.
-
Single crystals suitable for X-ray diffraction can sometimes be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.
Characterization of Transition Metal Complexes
The synthesized complexes can be characterized by a variety of analytical techniques to determine their structure and properties.
| Technique | Information Obtained | Typical Observations for Pyridine-2,5-dicarboxylate Complexes |
| Infrared (IR) Spectroscopy | Identification of functional groups and coordination modes. | Shift in the C=O stretching frequency of the carboxylate group upon coordination to the metal. Appearance of new bands corresponding to Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) bonds in the low-frequency region.[6] |
| UV-Visible Spectroscopy | Electronic transitions within the complex. | d-d transitions for transition metals with partially filled d-orbitals, providing information about the coordination geometry.[6] |
| Single-Crystal X-ray Diffraction | Precise determination of the three-dimensional molecular structure, including bond lengths, bond angles, and coordination geometry. | Confirms the coordination of the pyridine nitrogen and one or both carboxylate oxygens to the metal center. Reveals the formation of mononuclear, dinuclear, or polymeric structures.[4][5] |
| Thermogravimetric Analysis (TGA) | Thermal stability of the complex and the presence of coordinated or lattice solvent molecules. | Provides information on the decomposition pattern and the temperature at which the complex is stable.[4][5] |
| Elemental Analysis | Determination of the elemental composition (C, H, N) of the complex. | Confirms the empirical formula of the synthesized complex.[4][5] |
Quantitative Data Summary
The following table summarizes typical coordination numbers and geometries observed for transition metal complexes of pyridine-2,5-dicarboxylate.
| Transition Metal | Coordination Number | Coordination Geometry | Reference |
| Zn(II) | 6 | Pseudo-octahedral | [4][5] |
| Ni(II) | 6 | Pseudo-octahedral | [4][5] |
| Cu(II) | 5 or 6 | Square pyramidal or pseudo-octahedral | [4][5] |
| Cr(III) | 6 | Octahedral | [6] |
Visualizing Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. This compound | 5552-44-3 | Benchchem [benchchem.com]
- 4. Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordination compounds of pyridine-2,5-dicarboxylic acid: experimental and theoretical studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordination compounds of pyridine-2,5-dicarboxylic acid: experimental and theoretical studies | Semantic Scholar [semanticscholar.org]
- 6. Studies of Some Novel Chromium Pyridine Dicarboxylate Complexes – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Derivatization of Diethyl Pyridine-2,5-dicarboxylate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl pyridine-2,5-dicarboxylate is a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification to generate diverse libraries of compounds for biological screening.[1][2] The presence of two ester functionalities allows for the synthesis of a wide range of derivatives, including amides, hydrazides, and more complex heterocyclic systems.[2][3] The pyridine core is a common motif in many biologically active molecules, contributing to favorable pharmacokinetic properties and interactions with various biological targets.[4][5] This document provides detailed protocols for the derivatization of this compound and summarizes the biological activities of its derivatives against various disease models, including cancer, microbial infections, and parasitic diseases.[6][7][8]
Chemical Derivatization Strategies
The primary routes for derivatizing this compound involve the transformation of its two ester groups. The main strategies include hydrolysis to the corresponding dicarboxylic acid, followed by activation and amidation, or direct reaction with amines or hydrazine to form amides and hydrazides, respectively.[2][3]
Caption: Derivatization workflow of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the Fischer esterification of pyridine-2,5-dicarboxylic acid to yield the diethyl ester.[9][10]
Materials:
-
Pyridine-2,5-dicarboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Benzene
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
-
Hexane
-
Diethyl Ether (Et₂O)
Procedure:
-
Suspend 100 g (0.6 mol) of pyridine-2,5-dicarboxylic acid in 300 mL of absolute ethanol.
-
Slowly add 100 mL of concentrated H₂SO₄ to the suspension over 1.5 hours. The solid will gradually dissolve.
-
Reflux the reaction mixture for 16 hours.[9]
-
Add 200 mL of benzene and remove the benzene/EtOH/H₂O azeotrope by distillation.
-
After 5 hours, pour the reaction mixture into ice-water and neutralize with solid NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (25% Et₂O/hexane followed by 50% Et₂O/hexane).
-
Recrystallize the product from Et₂O/hexane to obtain pale yellow crystals.[9]
Protocol 2: Synthesis of Pyridine-2,5-dicarboxylic Acid Dihydrazide
This protocol details the conversion of the diethyl ester to the corresponding dihydrazide.[3]
Materials:
-
This compound
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (EtOH)
Procedure:
-
Dissolve this compound in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents).
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to allow for the precipitation of the dihydrazide.
-
Filter the solid product, wash with cold ethanol, and dry under a vacuum.
Protocol 3: Synthesis of N,N'-Disubstituted Pyridine-2,5-dicarboxamides
This two-step protocol involves the initial hydrolysis of the diethyl ester to the dicarboxylic acid, followed by conversion to the diacyl chloride and subsequent amidation.[2][11]
Step 1: Hydrolysis of this compound
-
Dissolve this compound in an aqueous solution of NaOH (e.g., 2 M).
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry.
Step 2: Amidation
-
To a suspension of pyridine-2,5-dicarboxylic acid in an appropriate solvent (e.g., DCM), add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride or thionyl chloride.[11]
-
Stir the mixture at room temperature until a clear solution is formed.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude diacyl chloride.
-
Dissolve the diacyl chloride in a dry solvent and add the desired amine (2.0 equivalents) and a base (e.g., triethylamine, 2.0 equivalents) dropwise at 0 °C.[11]
-
Stir the reaction mixture overnight at room temperature.
-
Work up the reaction by washing with saturated NaHCO₃, water, and brine.
-
Dry the organic layer and concentrate to obtain the crude product, which can be further purified by recrystallization or chromatography.
Biological Screening and Activity
Derivatives of this compound have been screened for a variety of biological activities, demonstrating their potential as lead compounds in drug discovery.
Caption: Biological screening workflow for synthesized derivatives.
Anticancer Activity
Pyridine dicarboxylate derivatives have shown promising anticancer activities.[7] Certain derivatives have been found to induce apoptosis in cancer cells through mitochondria-mediated pathways.[12]
| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Pyridine-Thiazole Hybrids | HL-60 | 0.57 µM | [13] |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives | T47D (Breast Cancer) | 2.3 µM | [14] |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives | MCF-7 (Breast Cancer) | 6.1 µM | [14] |
| Thallium(III) complexes with pyridine-2,6-dicarboxylate derivatives | A375 (Melanoma) | Potent cytotoxicity | [12] |
Antimicrobial Activity
The pyridine scaffold is present in many antimicrobial agents.[15] Derivatives of this compound have been evaluated for their activity against various bacterial and fungal strains.[15][16]
| Compound Type | Microorganism | Activity (MIC) | Reference |
| N-alkylated pyridine-based salts | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [15] |
| N-alkylated pyridine-based salts | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [15] |
| Substituted Mannich bases | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 μg/mL | [15] |
| Chiral macrocyclic pyridine carboxamides | Various bacteria and fungi | Significant activity | [16] |
Antiparasitic Activity
Novel pyridine-2,5-dicarboxylate esters have been synthesized and evaluated as anti-trypanosomatid agents.[6]
| Compound Series | Parasite | Activity (IC₅₀) | Reference |
| Pyridine-2,5-dicarboxylate esters | Trypanosoma cruzi | ≤ 56.68 µM | [6] |
| Pyridine-2,5-dicarboxylate esters | Leishmania mexicana | ≤ 161.53 µM | [6] |
Antiviral Activity
Pyridine-containing heterocycles are known to exhibit a broad range of antiviral activities against viruses such as HIV, HCV, and HBV.[17][18] The derivatization of this compound provides a pathway to novel antiviral agents.
Conclusion
This compound is a valuable and readily accessible starting material for the synthesis of diverse compound libraries. The straightforward derivatization protocols and the wide range of biological activities exhibited by its derivatives make this scaffold highly attractive for drug discovery and development programs. The provided protocols and biological data serve as a foundational guide for researchers to explore the therapeutic potential of novel pyridine-2,5-dicarboxylate derivatives.
References
- 1. This compound | 5552-44-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Diethyl Pyridine-3,4-dicarboxylate|Research Chemical [benchchem.com]
- 8. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl Pyridine-2,5-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Diethyl pyridine-2,5-dicarboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most established and widely used method is the Fischer esterification of 2,5-pyridinedicarboxylic acid with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[1][2][3] This method is favored for its straightforwardness and use of readily available starting materials.[2]
Q2: What are the typical yields for the Fischer esterification synthesis of this compound?
A2: Reported yields for this synthesis can vary, but a well-optimized procedure can achieve yields in the range of 67-84%.[2][4]
Q3: What are the most common impurities observed in the synthesis of this compound?
A3: The most likely impurities originating from the Fischer esterification process are:
-
2,5-Pyridinedicarboxylic acid: The unreacted starting material.[5]
-
Monoethyl 2,5-pyridinedicarboxylate: A partially esterified intermediate where only one of the carboxylic acid groups has reacted.[5]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: For purity analysis, the following techniques are highly effective:
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating the desired diethyl ester from the monoester and the starting diacid.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying and quantifying volatile impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the product and any impurities.[3]
Experimental Protocol: Fischer Esterification
This section details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2,5-Pyridinedicarboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Benzene (for azeotropic removal of water)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,5-pyridinedicarboxylic acid in absolute ethanol.
-
Acid Addition: Slowly add concentrated sulfuric acid to the suspension with stirring. The solid should gradually dissolve as the reaction proceeds.[6]
-
Reflux: Heat the reaction mixture to reflux and maintain for an extended period (typically 16 hours) to drive the reaction toward completion.[4][6]
-
Water Removal (Optional but Recommended): To improve the yield, water formed during the reaction can be removed. This can be achieved by adding benzene to the reaction mixture and utilizing a Dean-Stark apparatus to azeotropically remove the water.[2][6]
-
Work-up: After cooling the reaction mixture to room temperature, carefully pour it into a large volume of ice-water.
-
Neutralization: Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture multiple times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel, followed by recrystallization to yield pure this compound.[4]
Reaction Parameters for Fischer Esterification:
| Parameter | Value | Reference |
| Starting Material | 2,5-Pyridinedicarboxylic acid | [2][4][6] |
| Reagent | Absolute Ethanol | [2][4][6] |
| Catalyst | Concentrated Sulfuric Acid | [2][4][6] |
| Reaction Temperature | Reflux | [2][4][6] |
| Reaction Time | 16 hours | [4][6] |
| Reported Yield | 67% | [4] |
Troubleshooting Guide
This guide addresses common issues that can lead to low yields and provides solutions to optimize the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Incomplete reaction: The Fischer esterification is an equilibrium process. | Drive the equilibrium towards the product: • Use a large excess of ethanol.[7] • Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent.[2] • Increase the reaction time and monitor progress using TLC or HPLC. |
| Insufficient catalyst: The reaction requires a strong acid to proceed at a reasonable rate. | • Ensure an adequate amount of concentrated sulfuric acid is used. | |
| Presence of water in reagents: Water will shift the equilibrium back towards the starting materials. | • Use anhydrous ethanol and ensure all glassware is thoroughly dried. | |
| Significant Amount of Monoester Impurity | Incomplete esterification of the second carboxylic acid group. | • Increase the reaction time to allow for the complete conversion to the diester. • Ensure a sufficient excess of ethanol is present throughout the reaction. |
| Dark-colored Product or Presence of Tarry Byproducts | Decomposition at high temperatures: Prolonged heating at high temperatures can lead to degradation of the starting material or product. | • Maintain a gentle reflux and avoid excessive heating. • Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidative side reactions. |
| Side reactions: The pyridine ring can be susceptible to side reactions under strongly acidic conditions at elevated temperatures. | • Purify the crude product thoroughly using column chromatography to remove colored impurities.[4] | |
| Difficulty in Product Isolation/Purification | Product is soluble in the aqueous phase during work-up. | • Ensure the aqueous layer is thoroughly extracted with ethyl acetate multiple times to maximize product recovery. |
| Co-elution of impurities during column chromatography. | • Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the desired product from the monoester and any remaining starting material.[4] |
Visualizing the Workflow and Troubleshooting Logic
To further aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of Crude Diethyl Pyridine-2,5-dicarboxylate by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Diethyl pyridine-2,5-dicarboxylate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most commonly used stationary phase. A typical mobile phase is a gradient of diethyl ether in hexane.[1][2] A starting concentration of 25% diethyl ether in hexane, gradually increasing to 50%, has been shown to be effective for elution.[1][2]
Q2: What are the most common impurities found in crude this compound?
A2: The most common impurities are typically related to the synthesis process, which is often a Fischer esterification of 2,5-pyridinedicarboxylic acid. The primary impurities to expect are:
-
2,5-Pyridinedicarboxylic acid: The unreacted starting material.[3][4]
-
Monoethyl 2,5-pyridinedicarboxylate: The intermediate product from the esterification reaction.[3][4]
Q3: My purified this compound is a yellow solid. Is this normal?
A3: Yes, it is common to obtain this compound as a yellow solid after concentration from the reaction mixture.[1][2] After successful purification by column chromatography and subsequent recrystallization from a diethyl ether/hexane mixture, it should appear as pale yellow crystals.[1][2]
Q4: How can I confirm the purity of my this compound after column chromatography?
A4: Several analytical techniques can be used to assess the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating the desired diester from the monoester and diacid impurities.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying and quantifying volatile and semi-volatile impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify the main component and any impurities present.[5]
Troubleshooting Guide
Q5: I am observing significant peak tailing for my compound during column chromatography. What is the cause and how can I resolve it?
A5: Peak tailing with pyridine-containing compounds is a common issue. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[6]
-
Solution: To mitigate this interaction, you can deactivate the silica gel by adding a small amount of a competing base, such as triethylamine (typically 0.1-1%), to your eluent.[6] This will help to achieve more symmetrical peaks and better separation.
Q6: My compound is not moving from the baseline, even with a high concentration of the polar solvent. What should I do?
A6: If your compound is very polar and remains at the origin, you may need to consider more aggressive solvent systems.
-
Solution: For highly polar compounds, a solvent system containing methanol can be effective. A common approach is to use a small percentage of methanol in a less polar solvent, such as dichloromethane.[7] Be cautious, as using more than 10% methanol in your solvent system can lead to the dissolution of the silica gel.[7]
Q7: The separation between my desired product and an impurity is poor, even though they have different Rf values on the TLC plate. What could be the problem?
A7: Poor separation on the column despite good separation on a TLC plate can be due to several factors:
-
Column Overloading: Applying too much crude sample to the column can lead to broad bands that overlap, resulting in poor separation.[6][7] Try using a smaller amount of your crude product.
-
Improper Column Packing: An unevenly packed column will have channels, leading to a non-uniform flow of the mobile phase and poor separation. Ensure the silica gel is packed evenly without any air bubbles.
-
Compound Decomposition: Your compound might be degrading on the acidic silica gel.[7][8] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If new spots appear, decomposition is likely occurring. Adding triethylamine to the eluent can help to neutralize the silica gel and prevent degradation.[7]
Q8: My crude sample is not dissolving well in the mobile phase. How should I load it onto the column?
A8: If your sample has poor solubility in the eluent, you can use a "dry loading" technique.[9]
-
Procedure: Dissolve your crude sample in a suitable solvent in which it is soluble. Add a small amount of silica gel to this solution and then remove the solvent using a rotary evaporator until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[9]
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This protocol outlines the steps for purifying crude this compound using silica gel column chromatography.
1. Preparation of the Column: a. Select a glass column of an appropriate size for the amount of crude product. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a thin layer of sand on top of the cotton. d. Prepare a slurry of silica gel in hexane. e. Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles. f. Add another layer of sand on top of the silica gel bed. g. Drain the solvent until the liquid level is just at the top of the sand.[7]
2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). b. Carefully apply the sample solution to the top of the silica gel bed with a pipette. c. Allow the sample to fully absorb into the silica gel.[7]
3. Elution: a. Carefully add the initial mobile phase (25% diethyl ether in hexane) to the column. b. Begin collecting fractions. c. Monitor the elution of the compounds using Thin Layer Chromatography (TLC). d. Gradually increase the polarity of the mobile phase to 50% diethyl ether in hexane to elute the desired compound.[1][2]
4. Product Recovery: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to obtain the purified product.[7] c. For further purification, the resulting solid can be recrystallized from a diethyl ether/hexane mixture.[1][2]
Data Presentation
Table 1: Typical Solvent Gradient for Column Chromatography
| Step | Diethyl Ether (%) | Hexane (%) | Purpose |
| 1 | 25 | 75 | Elution of non-polar impurities |
| 2 | 25 -> 50 (Gradient) | 75 -> 50 (Gradient) | Elution of this compound |
| 3 | 50 | 50 | Elution of more polar impurities |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Purification of Products from 2,5-Pyridinedicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2,5-pyridinedicarboxylic acid from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 2,5-pyridinedicarboxylic acid that influence its removal?
A1: Understanding the physicochemical properties of 2,5-pyridinedicarboxylic acid is crucial for selecting an appropriate purification strategy. It is an acidic compound with two carboxylic acid groups, making its solubility highly dependent on pH.[1] It is generally soluble in water, especially at elevated temperatures, and in alcohols like ethanol and methanol.[1] Its solubility in aqueous solutions is significantly enhanced in the presence of a base due to the formation of carboxylate salts.[1]
Q2: What are the primary methods for removing unreacted 2,5-pyridinedicarboxylic acid?
A2: The most common methods for removing unreacted 2,5-pyridinedicarboxylic acid from a reaction mixture include:
-
Liquid-Liquid Extraction: This is effective if the desired product has significantly different solubility characteristics, particularly in response to pH changes.
-
Recrystallization: This method is suitable if the product and the unreacted acid have different solubilities in a particular solvent system.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase and is useful for more challenging separations.[2][3]
-
Acid-Alkali Refining (Precipitation): This involves dissolving the crude product in a dilute base to form the soluble salt of the acidic impurity, followed by filtration and re-precipitation of the product.[4]
Q3: How do I choose the best method for my specific product?
A3: The choice of method depends on the properties of your desired product.
-
For neutral or basic organic products: Liquid-liquid extraction with an aqueous base is highly effective. The 2,5-pyridinedicarboxylic acid will be deprotonated and extracted into the aqueous layer, leaving the product in the organic layer.
-
For solid products: Recrystallization can be a good option if a solvent is found that dissolves the product well at high temperatures but the 2,5-pyridinedicarboxylic acid poorly, or vice-versa.
-
For products with similar solubility to the unreacted acid: Column chromatography is often the best choice, although it can be more time-consuming and require more solvent.
Troubleshooting Guides
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Product is lost into the aqueous layer. | The product may have some acidic or basic functionality, making it partially soluble in the aqueous wash. | * Use a milder base (e.g., saturated sodium bicarbonate solution instead of sodium hydroxide).* Back-extract the aqueous layer with a fresh portion of the organic solvent to recover the product. |
| An emulsion forms at the interface. | The two phases are not separating cleanly, which can be caused by detergents or fine particulates. | * Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.* Allow the separatory funnel to stand for a longer period.* Filter the entire mixture through a pad of celite. |
| The unreacted acid remains in the organic layer. | The extraction was not efficient enough, or the pH of the aqueous layer was not high enough. | * Perform multiple extractions with fresh aqueous base.* Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate both carboxylic acids. |
Recrystallization
| Problem | Possible Cause | Solution |
| The product and unreacted acid co-precipitate. | The chosen solvent does not provide sufficient differentiation in solubility. | * Screen for a different recrystallization solvent or a solvent mixture.* Try a two-solvent recrystallization system. |
| The product "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | * Ensure the solution is not overly concentrated.* Allow the solution to cool more slowly.* Add a seed crystal to induce crystallization. |
| Low recovery of the product. | The product has significant solubility in the cold solvent, or too much solvent was used. | * Ensure the solution is cooled sufficiently (e.g., in an ice bath).* Use the minimum amount of hot solvent necessary to dissolve the crude product.* Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography
| Problem | Possible Cause | Solution |
| The unreacted acid streaks down the column. | The acidic nature of the 2,5-pyridinedicarboxylic acid is causing strong interactions with the silica gel. | * Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid groups. |
| Poor separation between the product and the acid. | The eluent polarity is not optimized. | * Perform a gradient elution, starting with a less polar solvent and gradually increasing the polarity.* Experiment with different solvent systems to find one that provides better resolution on a TLC plate first. |
| The product is acid-sensitive and degrades on the column. | The silica gel is acidic. | * Use deactivated silica gel by pre-treating it with a base like triethylamine.* Consider using a different stationary phase, such as alumina (neutral or basic). |
Experimental Protocols
Protocol 1: Removal of 2,5-Pyridinedicarboxylic Acid by Liquid-Liquid Extraction
This protocol is suitable for neutral or basic products soluble in a water-immiscible organic solvent.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.
-
Mixing: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The unreacted 2,5-pyridinedicarboxylic acid will be in the upper aqueous layer as its sodium salt.
-
Collection: Drain the lower organic layer containing the product into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the acid.
-
Washing: Wash the organic layer with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid products where a suitable solvent has been identified.
-
Solvent Selection: Identify a solvent in which the product is highly soluble at elevated temperatures and sparingly soluble at room temperature, while the 2,5-pyridinedicarboxylic acid has different solubility characteristics.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation
The following table provides an illustrative comparison of the purification methods. The actual efficiency will depend on the specific product and reaction conditions.
| Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Liquid-Liquid Extraction | >95% | >90% | Fast, simple, and scalable. | Not suitable for acidic or water-soluble products. |
| Recrystallization | >98% | 70-90% | Can yield very pure product. | Requires finding a suitable solvent; can have lower yields. |
| Column Chromatography | >99% | 50-80% | Highly effective for difficult separations. | Time-consuming, uses large volumes of solvent, and can be difficult to scale up. |
Visualizations
Caption: Workflow for removing unreacted 2,5-pyridinedicarboxylic acid.
Caption: Troubleshooting logic for liquid-liquid extraction.
References
Technical Support Center: Synthesis of Diethyl Pyridine-2,5-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl pyridine-2,5-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method is the Fischer-Speier esterification of 2,5-pyridinedicarboxylic acid using an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[1][2][3] This reaction is driven to completion by using a large excess of the alcohol and/or by removing the water that is formed as a byproduct.[2][3]
Q2: What are the primary side reactions I should be aware of during the Fischer esterification of 2,5-pyridinedicarboxylic acid?
A2: The main side reactions include:
-
Incomplete Esterification: Formation of the monoester, ethyl 5-(carboxy)picolinate, is a common byproduct if the reaction does not go to completion.[1]
-
Decarboxylation: At elevated temperatures, the starting material, 2,5-pyridinedicarboxylic acid, can undergo decarboxylation.[1]
-
Polymerization: Intermolecular esterification can lead to the formation of oligomeric or polymeric materials.[1]
-
Diethyl Ether Formation: The acid catalyst can promote the dehydration of ethanol, especially at higher temperatures, forming diethyl ether.[1]
Q3: My reaction mixture is turning dark brown or black. What is the likely cause?
A3: Dark coloration of the reaction mixture is often indicative of decomposition or side reactions involving the pyridine ring, which can be exacerbated by high reaction temperatures.[1] It is crucial to maintain careful temperature control to minimize these degradation pathways.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC).[1] By comparing the spot or peak of the reaction mixture to that of the starting material, you can determine when the 2,5-pyridinedicarboxylic acid has been consumed.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[1][3] 2. Presence of Water: Water, a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid.[1] 3. Insufficient Catalyst: The reaction rate may be too slow without adequate acid catalysis.[1] | 1. Use a large excess of anhydrous ethanol (which also serves as the solvent).[1] 2. Remove water as it is formed using a Dean-Stark apparatus.[1] 3. Ensure an appropriate catalytic amount of a strong acid (e.g., H₂SO₄) is used.[1] |
| Presence of a Significant Amount of Monoester | Incomplete Reaction: The reaction has not been allowed to proceed to completion, resulting in the isolation of the intermediate monoester.[1] | 1. Increase the reaction time and continue to monitor by TLC or GC. 2. Ensure efficient removal of water to drive the equilibrium towards the diester. |
| Product is Contaminated with a Low-Boiling Point Impurity | Diethyl Ether Formation: Acid-catalyzed dehydration of ethanol.[1] | 1. Lower the reaction temperature to the minimum required for a reasonable reaction rate. 2. Consider using a milder acid catalyst. |
| Formation of an Insoluble, High-Melting Point Solid | Polymerization/Oligomerization: Intermolecular esterification between molecules of 2,5-pyridinedicarboxylic acid or its monoester.[1] | 1. Ensure the starting material is fully dissolved in the ethanol before heating. 2. Use a sufficient excess of ethanol to favor the intramolecular reaction. |
| Evidence of Decarboxylation (e.g., gas evolution, presence of pyridine) | High Reaction Temperature: The carboxylic acid groups are susceptible to decarboxylation at elevated temperatures.[1] | 1. Maintain the lowest effective reflux temperature. 2. Use a more efficient catalyst to allow for lower reaction temperatures. |
Experimental Protocol: Fischer Esterification of 2,5-Pyridinedicarboxylic Acid
This protocol is designed to maximize the yield of this compound while minimizing the formation of side products.
Materials:
-
2,5-Pyridinedicarboxylic acid
-
Anhydrous Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Benzene (for azeotropic removal of water, optional)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Diethyl Ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol.
-
Acid Addition: Slowly add 100 mL of concentrated sulfuric acid to the suspension over a period of 1.5 hours. The solid should gradually dissolve.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 16 hours.
-
Water Removal (Azeotropic Distillation): Add 200 mL of benzene to the reaction mixture. Distill the benzene/ethanol/water azeotrope at a rate of approximately 30 mL every 30 minutes. Replenish the reaction volume by adding a 1:1 mixture of benzene/ethanol at 30-minute intervals for 5 hours.
-
Work-up: After cooling the reaction mixture, pour it into a large volume of ice-water (approximately 30 L).
-
Neutralization: Carefully neutralize the mixture by the portion-wise addition of solid sodium bicarbonate until the cessation of gas evolution.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the crude product as a yellow solid.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of 25% to 50% diethyl ether in hexane as the eluent.
-
Recrystallization: Recrystallize the purified solid from a diethyl ether/hexane mixture to obtain pale yellow crystals of this compound.
Visualizations
Caption: Main reaction and side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Diethyl Pyridine-2,5-dicarboxylate Esterification
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful esterification of pyridine-2,5-dicarboxylic acid to diethyl pyridine-2,5-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most widely used and effective method is the Fischer-Speier esterification. This reaction involves refluxing pyridine-2,5-dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The excess ethanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the diester.[1]
Q2: What are the primary side reactions to be aware of during this esterification?
Several side reactions can occur, potentially lowering the yield and purity of the final product. These include:
-
Incomplete esterification: This results in the formation of the monoester as a significant byproduct.[1]
-
Decarboxylation: At elevated temperatures, the carboxylic acid groups can be lost as carbon dioxide.[1]
-
Polymerization: Intermolecular reactions can lead to the formation of oligomeric or polymeric materials, especially at high concentrations and temperatures.[1]
-
Diethyl ether formation: The acid catalyst can promote the dehydration of ethanol to form diethyl ether, particularly at higher temperatures.[1]
Q3: Which acid catalysts are recommended and what is their role?
Concentrated sulfuric acid (H₂SO₄) is a commonly used and effective catalyst for this reaction.[3][4] p-Toluenesulfonic acid (TsOH) is another suitable option. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol.[1] This catalytic action accelerates the reaction rate, allowing for the use of lower temperatures and shorter reaction times.[1]
Q4: How can I monitor the progress of the reaction?
The progress of the esterification can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][5] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (pyridine-2,5-dicarboxylic acid) and the appearance of the desired diethyl ester product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Diester Yield | 1. Incomplete Reaction: The reaction has not reached equilibrium.[1][5] 2. Presence of Water: Water can hydrolyze the ester back to the carboxylic acid.[1][5] 3. Insufficient Catalyst: The catalyst concentration is too low to effectively promote the reaction.[1] 4. Low Reaction Temperature: The temperature is not high enough for an adequate reaction rate.[1][5] | 1. Extend the reflux time and monitor completion by TLC or GC.[1][5] 2. Use anhydrous ethanol and ensure all glassware is thoroughly dried. A Dean-Stark apparatus can be used to remove water as it is formed.[1] 3. Incrementally increase the amount of acid catalyst.[1] 4. Ensure the reaction mixture is maintained at a steady reflux.[5] |
| Significant Monoester Formation | 1. Insufficient Ethanol: The molar excess of ethanol is not large enough to drive the reaction to completion.[1] 2. Short Reaction Time: The reaction was stopped before the second esterification could occur.[1] | 1. Increase the molar excess of ethanol.[1] 2. Prolong the reaction time and monitor for the disappearance of the monoester by TLC or GC.[1] |
| Dark or Colored Product | 1. High Reaction Temperature: Excessive heat can lead to decomposition of the starting material or product.[1] 2. Side Reactions: Undesired reactions involving the pyridine ring may be occurring.[1] | 1. Lower the reaction temperature and consider using a more efficient catalyst to compensate.[1] 2. Purify the product using column chromatography or recrystallization. Performing the reaction under an inert atmosphere (e.g., nitrogen) may also help.[1] |
| Formation of Insoluble Solids | 1. Polymerization: High temperatures can promote intermolecular esterification, leading to polymers.[1] 2. Poor Solubility: The starting material or product may not be fully soluble at the reaction temperature. | 1. Reduce the reaction temperature.[1] 2. Ensure a suitable solvent is used where both the reactant and product are soluble. Adjusting the concentration may also be necessary.[1] |
Experimental Protocols
Detailed Protocol for this compound Synthesis
This protocol is based on a typical Fischer esterification procedure.[3][4]
Materials:
-
Pyridine-2,5-dicarboxylic acid
-
Absolute Ethanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Benzene (for azeotropic removal of water, optional)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend pyridine-2,5-dicarboxylic acid (e.g., 0.6 mol) in absolute ethanol (e.g., 300 mL).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 100 mL) to the stirred suspension over a period of about 1.5 hours.[3][4] An exothermic reaction will occur.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 16 hours.[3][4]
-
Water Removal (Optional but Recommended): To drive the equilibrium towards the product, add benzene (e.g., 200 mL) and use a Dean-Stark apparatus to collect the water/ethanol/benzene azeotrope.[3][4]
-
Workup - Quenching: After cooling the reaction mixture to room temperature, pour it into a large volume of ice-water.[3][4]
-
Neutralization: Carefully neutralize the mixture by adding solid sodium bicarbonate or a saturated aqueous solution until the effervescence ceases and the pH is neutral (pH 7-8).[1][3][4]
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.[3][5]
-
Washing: Combine the organic extracts and wash with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][3]
-
Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like diethyl ether/hexane to yield pale yellow crystals.[3]
Visualizations
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyridine Compounds
Welcome to the technical support center for troubleshooting HPLC analysis of pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to peak tailing, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I identify it?
A: Peak tailing is a common chromatographic problem where the peak asymmetry factor (As) is greater than 1.[1] Ideally, chromatographic peaks should be symmetrical and Gaussian in shape. A tailing peak has a distorted shape with a "tail" extending from the peak apex towards the end of the chromatogram. This can compromise resolution, and affect the accuracy of peak integration and quantification.[2]
Q2: Why am I observing peak tailing specifically with my pyridine compounds?
A: Pyridine and its derivatives are basic compounds.[3][4] The primary cause of peak tailing for such basic analytes in reversed-phase HPLC is secondary interactions with residual silanol groups on the silica-based stationary phase.[1][5][6] These silanol groups can become ionized and interact with the positively charged basic analytes, leading to a secondary, stronger retention mechanism that causes the tailing effect.[1][7][8]
Q3: How does the mobile phase pH affect the peak shape of pyridine compounds?
A: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like pyridine.[9][10]
-
Low pH (typically ≤ 3): At a low pH, the residual silanol groups on the silica surface are protonated and thus neutralized.[1][5][11] This minimizes their unwanted interaction with the basic pyridine analytes, resulting in more symmetrical peaks.[11]
-
Mid-pH Range: In this range, silanol groups are more likely to be ionized, leading to increased secondary interactions and more pronounced peak tailing.[11]
-
High pH: Working at a high pH can also be a viable strategy. At a pH well above the pKa of the silanol groups and the analyte, the interactions can be more controlled, sometimes leading to improved peak shape. However, this requires a pH-stable column.[12]
Q4: What role do mobile phase additives play in reducing peak tailing?
A: Mobile phase additives can significantly improve the peak shape of basic compounds by minimizing secondary silanol interactions.[13]
-
Competing Bases: Additives like triethylamine (TEA) act as competing bases.[5] They interact with the active silanol sites on the stationary phase, effectively masking them from the pyridine analyte.[5]
-
Inorganic Salts: Inorganic salts, such as potassium hexafluorophosphate (KPF6) or sodium perchlorate (NaClO4), can also reduce peak tailing.[13][14] These salts increase the ionic strength of the mobile phase and can shield the silanol groups, leading to improved peak symmetry.[13][14]
-
Acidic Modifiers: The choice of acidic modifier is crucial. Trifluoroacetic acid (TFA), for instance, is a strong ion-pairing agent that can pair with the positively charged pyridine analyte, neutralizing its charge and reducing its interaction with the silanol groups, resulting in sharper peaks compared to weaker acids like formic acid.[7]
Q5: Can the choice of HPLC column affect peak tailing for pyridine compounds?
A: Absolutely. The column chemistry is a fundamental factor in preventing peak tailing for basic analytes.
-
End-Capped Columns: Modern columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, inert compound to make them less active.[5][15]
-
Base-Deactivated Columns: These columns are specifically designed for the analysis of basic compounds and have a very low residual silanol activity.[5]
-
Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These columns have stationary phases with polar groups embedded in the alkyl chains or a charged surface, which can help to shield the silanol groups and provide alternative interactions, leading to better peak shapes for basic compounds.[12]
Q6: Besides chemical interactions, what are other potential causes of peak tailing?
A: While chemical interactions are a primary concern for pyridine compounds, other general factors can also cause peak tailing:
-
Column Voids: A void or channel in the column packing can lead to a non-uniform flow path for the analyte, causing peak distortion.[12]
-
Extra-Column Dead Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[2][12]
-
Column Contamination: Accumulation of strongly retained sample components on the column can create active sites that cause tailing.
-
Metal Contamination: Metal ions, either from the sample or leached from the HPLC system itself (especially in biocompatible or iron-free systems), can chelate with certain analytes and cause severe peak tailing.[16][17][18][19]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[5][20]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a step-by-step workflow to identify and resolve the root cause of peak tailing in your HPLC analysis of pyridine compounds.
Troubleshooting Workflow for Peak Tailing
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. labcompare.com [labcompare.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. support.waters.com [support.waters.com]
- 8. lctsbible.com [lctsbible.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC Technical Tip [discover.phenomenex.com]
- 16. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. silcotek.com [silcotek.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Purification of Diethyl Pyridine-2,5-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of Diethyl pyridine-2,5-dicarboxylate from its monoester impurity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction mixture contains both this compound and its monoester. What is the simplest method to remove the monoester impurity?
A1: The most straightforward method for removing the acidic monoester impurity is through an acid-base extraction.[1][2][3] The monoester has a free carboxylic acid group, which can be deprotonated with a mild base to form a water-soluble salt. The desired diester, lacking an acidic proton, will remain in the organic phase.
Troubleshooting Extraction Issues:
-
Issue: Emulsion formation during extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to break up the emulsion. Let the separatory funnel sit undisturbed for a longer period. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
-
Issue: Low recovery of the diester in the organic layer.
-
Solution: Ensure the aqueous base is not too concentrated, as a strong base like sodium hydroxide could potentially hydrolyze the diester product.[1] Sodium bicarbonate is a preferable choice.[2] Perform multiple extractions with smaller volumes of the basic solution for a more efficient separation.
-
-
Issue: The organic layer is not clear after extraction.
Q2: I've tried extraction, but my product is still not pure enough. What other purification techniques can I use?
A2: For higher purity, column chromatography and recrystallization are effective methods to separate the diester from the monoester and other impurities.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. The less polar diester will typically elute before the more polar monoester. A common solvent system is a gradient of diethyl ether in hexane.[4][5]
-
Recrystallization: This method relies on the difference in solubility of the desired compound and impurities in a particular solvent or solvent mixture at different temperatures. A suitable solvent system for recrystallizing this compound is a mixture of diethyl ether and hexane.[4][5]
Troubleshooting Chromatography and Recrystallization:
-
Issue (Chromatography): Poor separation of spots on the TLC plate.
-
Solution: Optimize the solvent system (eluent). Try varying the polarity of the mobile phase. A more polar eluent will move both compounds further up the plate, while a less polar eluent will result in less movement. The goal is to find a solvent system that gives a good separation between the Rf values of the diester and monoester.
-
-
Issue (Chromatography): The compound is not eluting from the column.
-
Solution: The eluent is likely not polar enough. Gradually increase the polarity of the mobile phase. For example, if you are using a diethyl ether/hexane mixture, increase the percentage of diethyl ether.
-
-
Issue (Recrystallization): The product does not crystallize upon cooling.
-
Solution: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod at the solvent line can provide a surface for crystal nucleation. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
-
Issue (Recrystallization): The product "oils out" instead of crystallizing.
-
Solution: The boiling point of the solvent may be too high, or the cooling process is too rapid. Re-dissolve the oil in a small amount of hot solvent and allow it to cool more slowly. Using a lower-boiling point solvent system might also be beneficial.
-
Quantitative Data Summary
| Parameter | Acid-Base Extraction | Column Chromatography | Recrystallization |
| Typical Reagents | Organic Solvent (e.g., Ethyl Acetate), Weak Base (e.g., aq. NaHCO₃), Brine | Silica Gel, Eluent (e.g., Diethyl ether/Hexane gradient) | Solvent System (e.g., Diethyl ether/Hexane) |
| Purity Achieved | Good for bulk removal of acidic impurities | High to Very High | High to Very High |
| Yield | Generally high, but can be affected by emulsion formation or hydrolysis | Can be high, but depends on technique and column loading | Dependent on solubility differences, some loss is expected |
| Scale | Scalable from small to large quantities | Best for small to medium scale; can be adapted for larger scale | Scalable, but large-scale crystallization can be challenging |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Monoester Removal
-
Dissolution: Dissolve the crude reaction mixture containing this compound and the monoester impurity in a suitable organic solvent, such as ethyl acetate.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Washing with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be roughly equal to the volume of the organic solution.
-
Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate. The top layer will typically be the organic phase containing the desired diester, and the bottom layer will be the aqueous phase containing the deprotonated monoester salt.
-
Drain: Drain the lower aqueous layer.
-
Repeat: Repeat the washing step with fresh NaHCO₃ solution one or two more times to ensure complete removal of the monoester.
-
Brine Wash: Wash the organic layer with brine to remove residual water.[4][5]
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄).[4][5]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent (or a suitable solvent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent system of low polarity, such as 25% diethyl ether in hexane.[4][5]
-
Gradient Elution: Gradually increase the polarity of the eluent, for example, to 50% diethyl ether in hexane, to elute the compounds.[4][5]
-
Fraction Collection: Collect the eluent in separate fractions.
-
TLC Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure diester.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a hot solvent mixture, such as diethyl ether/hexane.[4][5]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Workflow and Decision Making
Caption: A decision-making workflow for the purification of this compound.
References
preventing thermal degradation of Diethyl pyridine-2,5-dicarboxylate in GC analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Gas Chromatography (GC) analysis of Diethyl pyridine-2,5-dicarboxylate, with a focus on preventing thermal degradation.
Troubleshooting Guide: Preventing Thermal Degradation in GC Analysis
Issue: Poor peak shape (tailing or broadening), loss of signal, and poor reproducibility for this compound.
These issues are often indicative of thermal degradation of the analyte in the hot GC inlet. This compound, as an aromatic diester, can be susceptible to decomposition at elevated temperatures, leading to inaccurate quantification and analysis.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting thermal degradation of this compound in GC analysis.
Detailed Troubleshooting Steps:
1. Lower the GC Inlet Temperature
-
Problem: High inlet temperatures are a primary cause of thermal degradation for many organic molecules, including esters.[1]
-
Solution: Systematically lower the injector temperature in increments of 25°C. A good starting point for thermally labile compounds is around 250°C, but further reduction may be necessary.[1] Monitor the peak area and shape of this compound at each temperature to find the optimal balance between efficient volatilization and minimal degradation.
2. Inspect and Optimize the Inlet Liner
-
Problem: Active sites within the inlet liner can catalyze the degradation of sensitive analytes.[1] Over time, liners can become contaminated with non-volatile residues, creating more active sites.
-
Solution:
-
Regularly replace the inlet liner.
-
Use deactivated liners. Deactivation creates a more inert surface, minimizing analyte interactions.
-
For very sensitive compounds, consider a liner without glass wool, as the wool can also have active sites. A tapered liner can help focus the sample onto the column.
-
3. Employ a Cooled Injection Technique
-
Problem: Even with an optimized inlet temperature, some highly labile compounds will degrade in a hot split/splitless inlet due to the residence time in the heated zone.
-
Solution: Utilize a cool on-column (COC) or a Programmed Temperature Vaporization (PTV) inlet.
-
Cool On-Column (COC) Injection: This is the most effective technique for preventing thermal degradation as the sample is deposited directly onto the column without passing through a heated inlet.[1] The inlet temperature in COC mode typically tracks the oven temperature.
-
Programmed Temperature Vaporization (PTV) Inlet: This inlet allows for a "cool" injection followed by a rapid temperature ramp to vaporize the sample. This minimizes the time the analyte spends at high temperatures.
-
4. Consider Alternative Analytical Techniques
-
Problem: For some highly unstable compounds, GC analysis may not be the most suitable technique, even with optimization.
-
Solution: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust alternative for the analysis of this compound and its potential impurities, as it does not require sample volatilization.[1]
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound start to thermally degrade?
While a specific decomposition temperature from a thermogravimetric analysis (TGA) was not found in the reviewed literature, it is known that aromatic esters can be susceptible to thermal degradation at elevated temperatures commonly used in GC inlets. TGA can be used to determine the temperature at which a compound begins to lose mass, indicating decomposition. For similar aromatic compounds, significant degradation can be observed at temperatures above 250°C. Therefore, it is crucial to experimentally determine the optimal, lowest possible inlet temperature for your specific analysis.
Q2: What are the likely degradation products of this compound in the GC inlet?
The primary thermal degradation pathway for esters often involves the cleavage of the ester bond. For this compound, this could lead to the formation of monoethyl pyridine-2,5-dicarboxylate and potentially pyridine-2,5-dicarboxylic acid, although the latter is less volatile. Other fragmentation of the pyridine ring could also occur at higher temperatures. Identifying these degradation products can be achieved by analyzing the sample at a high inlet temperature and examining the resulting chromatogram for new peaks, which can then be identified by mass spectrometry (MS).
Q3: Can the GC column itself cause degradation?
Yes, although less common than inlet degradation, active sites on the column, particularly at the inlet end, can cause degradation. This can be exacerbated by contamination from previous injections. Using a guard column can help protect the analytical column. Additionally, ensuring the use of high-quality, low-bleed MS-certified columns can minimize the presence of active sites.
Q4: How does the injection mode (split vs. splitless) affect thermal degradation?
Splitless injection, while necessary for trace analysis, increases the residence time of the analyte in the hot inlet, which can lead to greater thermal degradation compared to split injection. If sample concentration allows, a split injection with a high split ratio can minimize the time the analyte spends in the inlet. However, for thermally sensitive compounds, a cooled injection technique is the preferred approach.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| GC Inlet Temperature | Start at 250°C and lower in 25°C increments | To find the optimal balance between volatilization and preventing thermal degradation. |
| Cool On-Column Injection | Inlet temperature tracks oven temperature | Eliminates thermal stress in a hot inlet, ideal for thermally labile compounds. |
Experimental Protocols
Optimized GC-MS Method for Preventing Thermal Degradation
This method is a starting point and should be optimized for your specific instrument and analytical needs.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Injection Technique: Cool On-Column (COC)
-
Inlet Program: Track oven temperature.
-
Column: A low-polarity, deactivated capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) in a high-purity solvent such as ethyl acetate or dichloromethane.
Alternative Analysis: HPLC-UV Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with a composition that provides good retention and separation, for example, 30% B, and increase to 80-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Logical Relationships in GC Method Optimization
Caption: The relationship between the analytical goal and the key GC parameters to be optimized for thermally labile compounds.
References
Technical Support Center: Diethyl Pyridine-2,5-dicarboxylate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, stability, and handling of Diethyl pyridine-2,5-dicarboxylate (CAS: 5552-44-3).
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storing the compound under an inert atmosphere, such as argon, which suggests sensitivity to air and/or moisture.[2]
Q2: Is this compound sensitive to light?
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathway for this compound is hydrolysis of the ethyl ester groups to form the corresponding mono- and di-carboxylic acids (Pyridine-2,5-dicarboxylic acid).[4][5] This process can be catalyzed by the presence of moisture, acids, or bases. Thermal decomposition may also occur at elevated temperatures.
Q4: How can I tell if my sample of this compound has degraded?
A4: Degradation can be indicated by a change in physical appearance, such as discoloration or clumping of the solid. A change in the melting point (the reported melting point is 46-47 °C) can also suggest the presence of impurities.[6] For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the presence of degradation products like Pyridine-2,5-dicarboxylic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | - Verify the storage conditions (temperature, humidity, light exposure). - Test the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). - If degradation is confirmed, use a fresh batch of the compound. |
| Change in physical appearance (e.g., clumping, discoloration) | Absorption of moisture, leading to hydrolysis. | - Ensure the storage container is tightly sealed. - For long-term storage, consider using a desiccator. - If the compound is stored under an inert atmosphere, ensure the integrity of the seal. |
| Low yield in reactions where the ester groups are critical | Partial hydrolysis of the starting material. | - Before use, confirm the purity of the this compound. - If necessary, purify the compound by recrystallization. - Ensure all solvents and reagents used in the reaction are anhydrous. |
Storage and Stability Data
The following table summarizes the recommended storage conditions for this compound based on available data.
| Parameter | Condition | Rationale |
| Temperature | Cool place (e.g., 2-8 °C) | To minimize the rate of potential thermal degradation. |
| Humidity | Dry environment | To prevent hydrolysis of the ester groups.[3] |
| Atmosphere | Inert gas (e.g., Argon)[2] | To protect against degradation from air (oxygen) and moisture. |
| Light | Protected from light (e.g., amber vial) | To prevent potential photodegradation.[3] |
| Container | Tightly sealed container[1] | To prevent exposure to moisture and air. |
Experimental Protocols
Protocol 1: Detection of Hydrolytic Degradation by Thin Layer Chromatography (TLC)
This protocol provides a method to quickly assess the presence of the main hydrolytic degradation product, Pyridine-2,5-dicarboxylic acid.
Materials:
-
This compound sample
-
Reference standard of Pyridine-2,5-dicarboxylic acid (if available)
-
TLC plates (silica gel 60 F254)
-
Mobile phase: e.g., Ethyl acetate/Hexane mixture (e.g., 1:1 or 3:7 v/v) - the optimal ratio may require some experimentation.
-
Developing chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
If available, prepare a dilute solution of the Pyridine-2,5-dicarboxylic acid reference standard in a more polar solvent like methanol.
-
Spot the sample and the reference standard onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate from the chamber and let it dry.
-
Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: this compound is significantly less polar than its dicarboxylic acid degradation product. Therefore, the spot corresponding to the ester will have a higher Rf value (travel further up the plate) than the spot for the acid. The presence of a spot at a lower Rf, corresponding to the reference standard, indicates hydrolytic degradation.
Protocol 2: General Protocol for Stability Testing
This protocol outlines a general approach for a more formal stability study.
Objective: To evaluate the stability of this compound under various environmental conditions over time.
Materials:
-
Multiple batches of this compound
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber
-
Appropriate containers (e.g., amber glass vials with tight seals)
-
Analytical instrumentation (e.g., HPLC with a UV detector, NMR spectrometer)
Procedure:
-
Initial Analysis: Perform a complete analysis of the initial sample for appearance, purity (by HPLC), and identity (e.g., by NMR or IR spectroscopy). This will serve as the baseline (t=0).
-
Sample Storage: Store aliquots of the sample in appropriate containers under different conditions:
-
Long-term storage: Recommended storage conditions (e.g., 5 °C ± 3 °C).
-
Accelerated storage: Elevated temperature (e.g., 40 °C ± 2 °C) and humidity (e.g., 75% RH ± 5% RH).
-
Photostability: Expose the sample to a controlled light source as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term storage; 0, 1, 3, 6 months for accelerated storage).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Note any changes in color or physical state.
-
Purity: Use a validated stability-indicating HPLC method to quantify the amount of this compound and detect any degradation products.
-
-
Data Evaluation: Compare the results at each time point to the initial analysis to determine the rate of degradation and identify any trends.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for stability issues.
References
Validation & Comparative
comparing the reactivity of Diethyl pyridine-2,5-dicarboxylate with its dimethyl analog
An Objective Comparison of the Reactivity of Diethyl Pyridine-2,5-dicarboxylate and its Dimethyl Analog
For researchers, scientists, and drug development professionals, the choice between structurally similar reagents can significantly impact the outcome of a synthetic pathway. This guide provides a detailed comparison of the reactivity of this compound and its dimethyl analog, dimethyl pyridine-2,5-dicarboxylate. This comparison is supported by experimental data and established chemical principles to aid in the selection of the appropriate building block for various applications.
Physical and Chemical Properties
A summary of the key physical and chemical properties of both compounds is presented below. A notable difference is the significantly higher melting point of the dimethyl ester, suggesting differences in crystal packing and intermolecular forces.
| Property | This compound | Dimethyl pyridine-2,5-dicarboxylate | Reference |
| Molecular Formula | C₁₁H₁₃NO₄ | C₉H₉NO₄ | [1][2] |
| Molecular Weight | 223.23 g/mol | 195.17 g/mol | [1][2] |
| Appearance | Pale yellow to white solid/powder | White powder | [1][3] |
| Melting Point | 46-47 °C | 213-217 °C | [1][4] |
| Solubility | Soluble in organic solvents like ethyl acetate. | Soluble in dichloromethane and ethyl acetate; insoluble in water. | [3][5] |
Reactivity Comparison: Hydrolysis and Amidation
The primary difference in reactivity between the diethyl and dimethyl esters of pyridine-2,5-dicarboxylic acid is expected to arise from steric hindrance. The ethyl groups in the diethyl ester are bulkier than the methyl groups of the dimethyl ester. This increased steric bulk around the carbonyl carbon of the diethyl ester makes it a less accessible target for nucleophilic attack. Consequently, the dimethyl analog is generally expected to exhibit higher reactivity in reactions such as hydrolysis and amidation.
Hydrolysis
Hydrolysis of the esters to the parent pyridine-2,5-dicarboxylic acid is a common synthetic step.[6][7] While specific kinetic data is not available from the provided search results, the reaction conditions for the hydrolysis of the diethyl ester suggest that it is a robust process.
Experimental Protocol: Hydrolysis of this compound [7]
This protocol outlines the base-catalyzed hydrolysis (saponification) of the diethyl ester.
| Parameter | Value |
| Reactant | This compound |
| Reagent | Sodium Hydroxide (NaOH) |
| Solvent | Methanol/Water |
| Reaction Temperature | Reflux (approx. 65-70 °C) |
| Reaction Time | 4 hours |
| Product | 2,5-Pyridinedicarboxylic acid |
| Theoretical Yield | ~98% |
A similar protocol would be applicable for the dimethyl ester, likely with a shorter reaction time or under milder conditions due to its higher reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl 2,5-pyridine dicarboxylate | C9H9NO4 | CID 234911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Dimethyl 2,5-pyridine dicarboxylate 97 881-86-7 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound | 5552-44-3 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Diethyl Pyridine-2,5-dicarboxylate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Diethyl pyridine-2,5-dicarboxylate and other pyridine dicarboxylate isomers. The information is supported by experimental data from peer-reviewed literature to assist researchers and professionals in drug discovery and development.
Introduction
Pyridine dicarboxylates are a class of organic compounds characterized by a pyridine ring substituted with two carboxylate groups. Their unique structural features, including the nitrogen atom in the aromatic ring, allow for a wide range of biological activities. These compounds and their derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. This guide focuses on comparing the biological profile of this compound with its isomers, highlighting their activities as enzyme inhibitors, and their potential in antimicrobial, antiviral, and antiproliferative applications. While much of the specific quantitative data pertains to the diacid forms or more complex derivatives, it provides valuable insights into the potential activities of the corresponding diethyl esters.
Enzyme Inhibition
A notable biological activity of the pyridine dicarboxylate scaffold is enzyme inhibition. Pyridine-2,5-dicarboxylic acid, the diacid corresponding to the title compound, is a highly selective inhibitor of D-dopachrome tautomerase (D-DT), an inflammatory cytokine.[1][2] This section compares the enzyme inhibitory activities of different pyridine dicarboxylate isomers.
Table 1: Comparison of Enzyme Inhibitory Activity
| Compound/Isomer | Target Enzyme | Activity | IC50 Value | Reference |
| Pyridine-2,5-dicarboxylic acid | D-dopachrome tautomerase (D-DT) | Highly selective inhibitor | Not specified, but 79-fold more selective for D-DT over MIF | [1][2] |
| Diethyl pyridine-2,4-dicarboxylate | Prolyl 4-hydroxylase | Proinhibitor | Not specified | [3] |
Antiparasitic Activity
Recent studies have explored the potential of this compound derivatives as agents against trypanosomatid parasites, the causative agents of Chagas disease and leishmaniasis. A series of novel pyridine-2,5-dicarboxylate esters have been synthesized and evaluated for their anti-trypanosomatid activity.
Table 2: Anti-Trypanosomatid Activity of this compound Derivatives
| Compound | Target Organism | Activity | IC50 (µM) |
| Derivative 4a | Trypanosoma cruzi (NINOA) | Trypanocidal | 47.95 ± 1.05 |
| Derivative 6a | Trypanosoma cruzi (NINOA) | Trypanocidal | 49.31 ± 0.98 |
| Derivative 7a | Trypanosoma cruzi (NINOA) | Trypanocidal | 56.68 ± 1.12 |
| Derivative 4b | Trypanosoma cruzi (NINOA) | Trypanocidal | 45.32 ± 1.21 |
| Derivative 9b | Trypanosoma cruzi (NINOA) | Trypanocidal | 39.81 ± 1.03 |
| Derivative 10b | Trypanosoma cruzi (NINOA) | Trypanocidal | 48.72 ± 1.15 |
| Derivative 9c | Trypanosoma cruzi (NINOA) | Trypanocidal | 51.24 ± 0.99 |
| Derivative 9b | Leishmania mexicana (M379) | Leishmanicidal | < 40 |
| Derivative 12b | Leishmania mexicana (M379) | Leishmanicidal | < 56 |
| Derivative 10c | Leishmania mexicana (M379) | Leishmanicidal | < 56 |
Data extracted from a study on newly synthesized pyridine-2,5-dicarboxylate esters with various substitutions.
Antimicrobial and Antiviral Activity
The pyridine nucleus is a common scaffold in many antimicrobial and antiviral agents.[4] While specific comparative data for the simple diethyl esters of pyridine dicarboxylates is limited, the broader class of pyridine derivatives has shown significant promise in these areas. For instance, metal complexes of pyridine-dicarboxylic acids have demonstrated notable antimicrobial properties.[5]
Antiproliferative Activity
Signaling Pathways and Experimental Workflows
To understand the biological activities of these compounds, it is crucial to visualize the signaling pathways they may modulate and the experimental workflows used to assess their effects.
References
- 1. Diethyl 2,4-pyridinedicarboxylate | CAS#:41438-38-4 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Diethyl Pyridine-3,4-dicarboxylate|Research Chemical [benchchem.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Diethyl Pyridine-2,5-dicarboxylate and Its Precursors
This guide provides a detailed spectroscopic comparison of diethyl pyridine-2,5-dicarboxylate with its starting materials, pyrazine-2,5-dicarboxylic acid and ethanol. This analysis is crucial for researchers and professionals in drug development and materials science to confirm the successful synthesis of the target molecule and to understand the changes in chemical structure throughout the reaction. The comparison is based on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Data Comparison
The successful esterification of pyrazine-2,5-dicarboxylic acid with ethanol to form this compound can be readily monitored by observing characteristic changes in their respective spectra. The key distinguishing features are summarized in the tables below.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| Pyrazine-2,5-dicarboxylic acid | O-H (Carboxylic Acid) | Broad, ~3000-2500 |
| C=O (Carboxylic Acid) | ~1700-1680 | |
| C-O (Carboxylic Acid) | ~1320-1210 | |
| Ethanol | O-H (Alcohol) | Broad, ~3500-3200 |
| C-O (Alcohol) | ~1260-1000 | |
| This compound | C=O (Ester) | ~1730-1710[1] |
| C-O (Ester) | ~1300-1000 | |
| C-H (Alkyl) | ~2980-2850 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazine-2,5-dicarboxylic acid | Pyrazine-H | ~9.0 (predicted) | Singlet |
| Carboxyl-H | >10 (predicted, often not observed) | Singlet | |
| Ethanol | -OH | ~2.0-5.0 (variable) | Singlet |
| -CH₂- | ~3.6 | Quartet | |
| -CH₃ | ~1.2 | Triplet | |
| This compound | Pyridine-H (position 3, 6) | 9.33, 8.17[1] | Doublet, Doublet |
| Pyridine-H (position 4) | 8.47[1] | Doublet of Doublets | |
| -OCH₂CH₃ | 4.55, 4.62[1] | Quartet | |
| -OCH₂CH₃ | 1.47, 1.50[1] | Triplet |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Pyrazine-2,5-dicarboxylic acid | C=O | ~165-170 (predicted) |
| Pyrazine-C | ~140-150 (predicted) | |
| Ethanol | -CH₂- | ~58 |
| -CH₃ | ~18 | |
| This compound | C=O | ~164 (predicted) |
| Pyridine-C | ~125-155 (predicted) | |
| -OCH₂CH₃ | ~62 (predicted) | |
| -OCH₂CH₃ | ~14 (predicted) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a Fischer esterification of pyrazine-2,5-dicarboxylic acid with ethanol, catalyzed by a strong acid.
Materials:
-
Pyrazine-2,5-dicarboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Benzene (optional, for azeotropic removal of water)
Procedure:
-
Suspend pyrazine-2,5-dicarboxylic acid in an excess of absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.[1]
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples like pyrazine-2,5-dicarboxylic acid and this compound, a small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples like ethanol can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: A background spectrum of the empty sample holder (or salt plates) is recorded first. Then, the sample is placed in the spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
-
Sample Preparation: Dissolve a small amount of the analyte (5-20 mg for ¹H NMR, 20-100 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired within a few minutes. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a longer acquisition time is usually required to obtain a good signal-to-noise ratio.
Reaction Workflow
The following diagram illustrates the synthetic pathway from the starting materials to the final product.
Caption: Fischer esterification of pyrazine-2,5-dicarboxylic acid.
References
comparative study of different synthetic routes to Diethyl pyridine-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Diethyl pyridine-2,5-dicarboxylate is a pivotal chemical intermediate, serving as a versatile scaffold in the synthesis of pharmaceuticals, functional materials, and agrochemicals.[1] Its value lies in the dual reactivity of its pyridine core and its two ethyl ester groups, which can be readily transformed into a diverse array of complex molecules.[1] This guide provides a comparative analysis of two distinct synthetic routes for its preparation: the classical Fischer esterification and a modern cycloaddition approach, supported by detailed experimental data and protocols.
Route 1: Fischer Esterification of Pyridine-2,5-dicarboxylic Acid
The most established and straightforward method for synthesizing this compound is the direct Fischer esterification of the corresponding diacid.[2] This acid-catalyzed reaction utilizes an excess of ethanol, which acts as both a reagent and a solvent, to drive the equilibrium towards the formation of the diester.[3]
Experimental Protocol
A suspension of pyridine-2,5-dicarboxylic acid (100 g, 0.6 mol) in absolute ethanol (300 mL) is treated with concentrated sulfuric acid (100 mL), added slowly over 1.5 hours.[1][4] The mixture is then heated to reflux for 16 hours.[1][4] To ensure the reaction goes to completion, water is removed by azeotropic distillation with benzene.[1][4] The reaction is subsequently quenched in ice-water, neutralized with sodium bicarbonate, and the product is extracted with ethyl acetate.[4][5] Purification via silica gel chromatography followed by recrystallization from a diethyl ether/hexane mixture yields the pure product.[1]
Workflow Diagram
Route 2: Inverse Electron Demand Diels-Alder (IEDDA) Reaction
A more contemporary approach involves the synthesis of the pyridine-2,5-dicarboxylate core via an inverse electron demand Diels-Alder (IEDDA) reaction. This method constructs the pyridine ring by reacting a 1,2,3-triazine 1-oxide with a suitable β-keto-ester in the presence of a base. This route offers a modular approach to differently substituted pyridine dicarboxylates.
Experimental Protocol
This synthesis is performed by adding a 1,2,3-triazine 1-oxide (0.3 mmol) to a solution of a β-keto-ester (0.45 mmol, 1.5 equiv.) in dichloromethane (5 mL). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.6 mmol, 2 equiv.) is then added dropwise to the mixture. The reaction proceeds at room temperature. The resulting pyridine-2,5-dicarboxylate derivatives are then purified by chromatography.[6] While the specific precursors for the parent this compound are specialized, this general protocol highlights the alternative ring-forming strategy.
Workflow Diagram
Comparative Analysis
The choice of synthetic route depends heavily on factors such as the availability of starting materials, desired scale, and tolerance for harsh reagents. The Fischer esterification is a robust, high-yielding reaction suitable for large-scale production, while the IEDDA reaction provides a flexible, modern alternative for generating diverse analogues from different building blocks.
| Parameter | Route 1: Fischer Esterification | Route 2: IEDDA Reaction |
| Starting Materials | Pyridine-2,5-dicarboxylic acid, Ethanol | 1,2,3-Triazine 1-oxide, β-Keto-ester |
| Key Reagents | Conc. H₂SO₄, Benzene, NaHCO₃ | DBU, Dichloromethane |
| Reaction Temperature | Reflux (approx. 78-80 °C) | Room Temperature |
| Reaction Time | 16 hours (reflux) + 5 hours (distillation) | Typically a few hours |
| Yield | ~67% (based on 90g product from 100g starting material)[4] | 56% to 99% (depending on substrates)[6] |
| Scalability | Demonstrated on a 100g scale[4] | Typically demonstrated on a smaller (mmol) scale[6] |
| Advantages | High-yielding, uses common reagents, proven scalability. | Mild reaction conditions, modular, avoids strong acids. |
| Disadvantages | Harsh acidic conditions, high temperatures, use of benzene (carcinogen). | Requires synthesis of specialized precursors (triazine oxides). |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 5552-44-3 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents [mdpi.com]
A Comparative Guide to Purity Validation of Diethyl pyridine-2,5-dicarboxylate by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of Diethyl pyridine-2,5-dicarboxylate. The objective is to offer a clear, data-driven comparison of these two powerful analytical techniques, enabling informed decisions for quality control and characterization in a research and drug development setting.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and functional materials. Its purity is a critical parameter that can significantly impact the outcome of subsequent reactions and the quality of the final product. The most common impurities arise from the synthesis process, which typically involves the Fischer esterification of 2,5-pyridinedicarboxylic acid with ethanol.[1] These process-related impurities are primarily the unreacted starting material, 2,5-pyridinedicarboxylic acid , and the partially esterified intermediate, monoethyl 2,5-pyridinedicarboxylate .[1] This guide will focus on the utility of HPLC and NMR in detecting and quantifying these specific impurities.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from HPLC and NMR analyses for this compound and its key impurities. This data is compiled from typical analytical methods and serves as a comparative reference.
Table 1: Comparative HPLC Data (Illustrative)
| Compound Name | Expected Retention Time (min) | Peak Area (%) - Example |
| 2,5-Pyridinedicarboxylic acid | ~ 3.5 | 0.5 |
| Monoethyl 2,5-pyridinedicarboxylate | ~ 7.2 | 1.0 |
| This compound | ~ 12.8 | 98.5 |
Note: Retention times are illustrative and can vary based on the specific HPLC conditions.
Table 2: Comparative ¹H NMR Data in CDCl₃ (Illustrative)
| Compound Name | Key ¹H NMR Signals (δ, ppm) | Integration (Relative) |
| This compound | 9.33 (s, 1H), 8.46 (d, 1H), 8.22 (d, 1H), 4.52 (q, 2H), 4.46 (q, 2H), 1.47 (t, 3H), 1.44 (t, 3H) | 1, 1, 1, 2, 2, 3, 3 |
| Monoethyl 2,5-pyridinedicarboxylate | ~9.2 (s, 1H), ~8.6 (d, 1H), ~8.3 (d, 1H), ~4.5 (q, 2H), ~1.4 (t, 3H), >10 (br s, 1H, -COOH) | 1, 1, 1, 2, 3, 1 |
| 2,5-Pyridinedicarboxylic acid | ~9.1 (s, 1H), ~8.7 (d, 1H), ~8.4 (d, 1H), >11 (br s, 2H, -COOH) | 1, 1, 1, 2 |
Note: Chemical shifts for impurities are estimated based on structural similarity and known substituent effects. The broad signals for carboxylic acid protons are highly dependent on concentration and solvent.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is highly sensitive for detecting and quantifying non-volatile impurities. A reverse-phase method is typically employed to separate compounds based on their polarity.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 10% B and increase to 90% B over 20 minutes.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Detection Wavelength: 254 nm[1]
-
Injection Volume: 10 µL[1]
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.[1]
Data Analysis:
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR) against a certified internal standard.
Instrumentation:
-
A 400 MHz or higher NMR spectrometer.
Experimental Conditions:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and non-overlapping signals (e.g., maleic anhydride, 1,4-dinitrobenzene).
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add the deuterated solvent and ensure complete dissolution.
Data Acquisition:
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration of all signals.
Data Analysis:
-
Calculate the purity of the analyte by comparing the integral of a characteristic, well-resolved signal of the analyte to the integral of a known signal from the internal standard, taking into account the number of protons each signal represents and the molecular weights of the analyte and the standard.
Mandatory Visualizations
Caption: Experimental workflow for the purity validation of this compound.
Caption: Logical relationship of HPLC and NMR in purity validation.
Comparison of Techniques
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Output | Chromatogram showing peaks with specific retention times. | Spectrum showing signals with specific chemical shifts and integrations. |
| Purity Calculation | Relative purity based on peak area percentage. | Absolute purity can be determined using an internal standard (qNMR). |
| Impurity Identification | Requires reference standards for confirmation. | Structural information can help identify unknown impurities. |
| Sensitivity | High, capable of detecting trace impurities (ppm level). | Lower, typically requires >0.1% of the impurity for detection and quantification. |
| Throughput | Relatively high, with typical run times of 20-30 minutes. | Lower, especially for qNMR which requires longer acquisition times. |
| Sample Consumption | Low (micrograms). | Higher (milligrams). |
| Destructive | Yes. | No, the sample can be recovered. |
Conclusion
Both HPLC and NMR are indispensable tools for the purity validation of this compound. They provide complementary information that, when used together, offers a high degree of confidence in the quality of the material.
-
HPLC is an excellent method for routine quality control, offering high throughput and sensitivity for the detection of impurities. It is particularly well-suited for identifying the presence of the starting diacid and the monoester intermediate.
-
NMR , especially quantitative NMR (qNMR), provides an orthogonal method for purity assessment. Its strength lies in its ability to provide structural confirmation of the main component and to identify and quantify impurities without the need for specific reference standards for those impurities.
For comprehensive purity validation, a combined approach is recommended. HPLC can be used for high-sensitivity screening of impurities, while NMR confirms the identity of the bulk material and provides an accurate, absolute measure of its purity. This dual-technique approach ensures the highest level of quality assurance for researchers, scientists, and drug development professionals.
References
Diethyl Pyridine-2,5-dicarboxylate: A Superior Alternative for Functional Metal-Organic Frameworks
A comprehensive comparison of Diethyl pyridine-2,5-dicarboxylate with other pyridine-based linkers reveals its potential for creating more robust and functional Metal-Organic Frameworks (MOFs). Experimental data indicates that the incorporation of the pyridine nitrogen in the 2,5-position within the MOF structure can lead to enhanced thermal stability, tunable porosity, and improved performance in gas sorption and catalysis.
The unique electronic and structural attributes of pyridine-based linkers are pivotal in the design of functional MOFs.[1] this compound, which undergoes in situ hydrolysis to pyridine-2,5-dicarboxylic acid (PDC) during solvothermal synthesis, presents a compelling alternative to more commonly used pyridine-based and non-pyridine-based linkers.[2] This guide provides a comparative analysis of the performance of MOFs synthesized with PDC against other pyridine-based dicarboxylate linkers and the benchmark linker, 1,4-benzenedicarboxylate (BDC).
Performance Comparison of Pyridine-Based Linkers in MOFs
The choice of linker is critical in determining the physicochemical properties of a MOF. The position of the carboxylate groups and the presence of the nitrogen atom in the pyridine ring significantly influence the framework's topology, stability, and functionality.
Porosity and Surface Area
A key performance indicator for MOFs is their porosity, often quantified by the Brunauer-Emmett-Teller (BET) surface area and pore volume. The data presented below compares the performance of MOFs synthesized with 2,5-pyridinedicarboxylate (PDC) with the widely used 1,4-benzenedicarboxylate (BDC) in the UiO-66 framework, a well-studied and robust MOF architecture.
| MOF | Metal Center | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| UiO-66-PDC | Zr | 2,5-Pyridinedicarboxylate | 950 | 0.42 |
| UiO-66 | Zr | 1,4-Benzenedicarboxylate | 1000–1827 | 0.5–0.7 |
| Ce-UiO-66-PDC | Ce | 2,5-Pyridinedicarboxylate | 890 | 0.39 |
| Ce-UiO-66 | Ce | 1,4-Benzenedicarboxylate | 1100 | 0.48 |
| Hf-UiO-66-PDC | Hf | 2,5-Pyridinedicarboxylate | 780 | 0.34 |
| Data sourced from a comparative guide by BenchChem.[2] |
While the BET surface area and pore volume of PDC-based UiO-66 are slightly lower than their BDC counterparts, the introduction of the pyridine nitrogen offers other advantages, such as enhanced hydrophilicity and potential for improved gas selectivity and catalytic activity.[2][3]
Thermal Stability
Thermogravimetric analysis (TGA) is a standard method to assess the thermal stability of MOFs. Studies on MOFs derived from pyridine-3,5-dicarboxylic acid have shown that the thermal stability of the prepared complexes is a key characteristic that was investigated.[4] For instance, MOF-5, a well-known MOF, is reported to decompose at 400°C or higher.[5] The thermal stability of MOFs is influenced by factors such as the nature of the metal and the functional groups on the linker.[5]
Gas Sorption and Selectivity
The presence of the nitrogen atom in the pyridine ring of the 2,5-PDC linker can enhance the selectivity of MOFs for certain gases. MOFs constructed with pyridine-based linkers can exhibit improved CO2 capture capabilities.[6] For example, indium-based MOFs synthesized with different pyridine carboxylic acid ligands have shown potential for the separation of C2H2/CH4, CO2/CH4, and C2H2/CO2.[1] The framework's hydro-stability is also influenced by the functional group's position on the linker.[6]
Catalytic Activity
The pyridine nitrogen in the 2,5-PDC linker can act as a basic site, potentially enhancing the catalytic activity of the MOF.[2] MOFs constructed with pyridine-based linkers can exhibit enhanced catalytic activity due to the presence of accessible metal sites or the inherent Lewis basicity of the pyridine nitrogen.[7] For instance, novel MOFs constructed from pyridine-2,5-dicarboxylic acid have been investigated for their heterogeneous catalytic activities in the oxidation of thymol to thymoquinone, showing good conversion rates and high selectivity.[8]
Experimental Protocols
General Solvothermal Synthesis of a Zr-UiO-66-PDC MOF
This protocol is adapted from the synthesis of UiO-66 type MOFs and presupposes the in situ hydrolysis of this compound to 2,5-pyridinedicarboxylic acid.[2]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., Hydrochloric acid, Acetic acid, or Formic acid)[3]
Procedure:
-
In a Teflon-lined autoclave, dissolve ZrCl₄ and this compound in DMF. The typical molar ratio of metal to linker is 1:1.[2]
-
Add a modulator to the solution. The modulator helps to control the crystallinity and defect chemistry of the resulting MOF.[3]
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
After cooling to room temperature, the crystalline product is collected by filtration or centrifugation.
-
The collected solid is washed with fresh DMF and then with a volatile solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.
-
The final product is activated by heating under vacuum to remove the solvent, yielding the porous MOF.
Characterization Methods
Standard characterization techniques for MOFs include:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability.
-
Nitrogen Adsorption-Desorption Isotherms: To determine the BET surface area and pore volume.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the MOF.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the organic linker within the framework.[3]
Visualizing the MOF Landscape
Relationship between Linker Choice and MOF Properties
Caption: Impact of linker selection on key MOF properties.
Experimental Workflow for MOF Synthesis and Characterization
Caption: A typical workflow for MOF synthesis and analysis.
References
- 1. Two In-MOFs with gas adsorption and separation capability based on different pyridinyl carboxylate linkers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Series of Metal-Organic Framework Isomers Based on Pyridinedicarboxylate Ligands: Diversified Selective Gas Adsorption and the Positional Effect of Methyl Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Diethyl Pyridine-2,5-dicarboxylate Analogs: A Comparative Guide to Structure-Activity Relationships
A deep dive into the structure-activity relationships (SAR) of diethyl pyridine-2,5-dicarboxylate analogs reveals a versatile scaffold with significant potential in drug discovery, particularly in the development of novel anti-trypanosomatid agents. This guide provides a comparative analysis of the biological activities of these analogs, supported by experimental data and detailed protocols, offering valuable insights for researchers and drug development professionals.
The pyridine ring is a fundamental heterocyclic motif prevalent in a vast number of pharmaceuticals, owing to its ability to engage in various biological interactions.[1][2] this compound, as a readily modifiable core structure, presents a promising starting point for the synthesis of diverse compound libraries with a range of therapeutic applications.[3] Recent studies have highlighted the potential of its analogs as potent inhibitors of parasitic growth, particularly against Trypanosoma cruzi and Leishmania mexicana, the causative agents of Chagas disease and leishmaniasis, respectively.[4]
Anti-trypanosomatid Activity: A Quantitative Comparison
A significant study by De Angelis et al. explored the anti-trypanosomatid activity of three series of pyridine-2,5-dicarboxylate esters.[4] These series were differentiated by the substituent at the C3 position of the pyridine ring (phenyl, para-methylphenyl, or para-fluorophenyl) and a variety of ester groups derived from natural product fragments at the C5 position. The in vitro activity of these compounds against T. cruzi (epimastigotes) and L. mexicana (promastigotes) was evaluated, with the half-maximal inhibitory concentrations (IC50) summarized in the tables below.
Table 1: Anti-Trypanosomal Activity of this compound Analogs against Trypanosoma cruzi
| Compound | R (C3-substituent) | R' (C5-ester group) | IC50 (µM) vs. NINOA strain[4] | IC50 (µM) vs. A1 strain[4] |
| 3a | Phenyl | Ethyl | 56.68 | 48.23 |
| 4a | Phenyl | Benzyl | 42.44 | - |
| 5a | Phenyl | p-methylbenzyl | 56.58 | - |
| 6a | Phenyl | Piperonyl | - | - |
| 7b | p-methylphenyl | Cinnamyl | - | - |
| 6c | p-fluorophenyl | Piperonyl | < 40 | < 40 |
| 7c | p-fluorophenyl | Cinnamyl | 19.30 (similar to Nifurtimox) | - |
| 8c | p-fluorophenyl | Menthyl | 19.30 (similar to Nifurtimox) | - |
| 10c | p-fluorophenyl | Adamantanyl | < 40 | < 40 |
| 11c | p-fluorophenyl | Citronellyl | < 40 | < 40 |
| 12c | p-fluorophenyl | Geranyl | < 40 | < 40 |
| 9b | p-methylphenyl | Borneyl | < 40 | < 40 |
| Benznidazole (Ref.) | - | - | - | - |
Note: '-' indicates data not provided in the source.
Table 2: Anti-Leishmanial Activity of this compound Analogs against Leishmania mexicana
| Compound | R (C3-substituent) | R' (C5-ester group) | IC50 (µM) vs. M379 strain[4] | IC50 (µM) vs. FCQEPS strain[4] |
| 9b | p-methylphenyl | Borneyl | < 40 | - |
| 12b | p-methylphenyl | Geranyl | < 56 | - |
| 10c | p-fluorophenyl | Adamantanyl | < 56 | - |
| Glucantime (Ref.) | - | - | > 125 | - |
Note: '-' indicates data not provided in the source.
Cytotoxicity Profile
The cytotoxicity of these analogs was assessed against the J774.2 macrophage cell line to determine their selectivity. The half-maximal cytotoxic concentration (CC50) is a critical parameter for evaluating the therapeutic potential of a compound.
Table 3: Cytotoxicity of this compound Analogs
| Compound Series | General Cytotoxicity (CC50 in µM) against J774.2 cells[4] |
| Series a (Phenyl at C3) | Generally low cytotoxicity (CC50 > 200 µM) |
| Series b (p-methylphenyl at C3) | Generally low cytotoxicity (CC50 > 200 µM) |
| Series c (p-fluorophenyl at C3) | Generally low cytotoxicity (CC50 > 200 µM) |
Structure-Activity Relationship Insights
The data reveals several key SAR trends for the anti-trypanosomatid activity of these this compound analogs:
-
Influence of the C3-Substituent: The nature of the substituent at the C3 position of the pyridine ring significantly impacts activity. The presence of an electron-withdrawing fluorine atom (p-fluorophenyl group, series c) generally leads to superior antiparasitic activity compared to an electron-donating methyl group (p-methylphenyl, series b) or an unsubstituted phenyl group (series a). This suggests that modulating the electronic properties of the pyridine core is a crucial strategy for enhancing potency.[4]
-
Role of the C5-Ester Group: The ester moiety at the C5 position, derived from various natural product fragments, also plays a critical role. Bulky and lipophilic groups such as borneyl, adamantanyl, and geranyl appear to be favorable for activity. For instance, compound 9b , bearing a borneyl ester, was the most effective against both T. cruzi and L. mexicana.[4]
-
Selectivity: Encouragingly, most of the synthesized compounds exhibited low cytotoxicity against the mammalian macrophage cell line, indicating a favorable selectivity index for the parasites.[4]
Broader Therapeutic Perspectives: Anticancer and Antiviral Potential
While the most detailed quantitative SAR data for this compound analogs is in the context of anti-trypanosomatid activity, the broader class of pyridine derivatives has shown promise in other therapeutic areas. Numerous studies have reported the anticancer and antiviral activities of various pyridine-containing compounds.[1] The mechanisms of action are diverse and include the inhibition of key enzymes and disruption of viral replication processes. Further investigation into this compound analogs for these applications is a promising avenue for future research.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are the key experimental protocols used in the evaluation of the this compound analogs.
Synthesis of Pyridine-2,5-dicarboxylate Derivatives
The synthesis of the target compounds was achieved via an inverse-electron-demand Diels-Alder (IEDDA) reaction between 1,2,3-triazine-1-oxides and various β-keto-esters bearing fragments of natural products.[4]
-
General Procedure: To a solution of the appropriate β-keto-ester (1.5 equivalents) in dichloromethane (DCM), the corresponding 1,2,3-triazine 1-oxide (1 equivalent) was added. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents) was then added dropwise to the mixture. The reaction was stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction mixture was purified by column chromatography to yield the desired pyridine-2,5-dicarboxylate ester.[4]
In Vitro Anti-Trypanosomal Assay (Trypanosoma cruzi)
-
Parasite Culture: Epimastigotes of T. cruzi (NINOA and A1 strains) were cultured in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.
-
Assay Protocol: Parasites in the exponential growth phase were seeded in 96-well plates at a density of 1x10^6 cells/mL. The test compounds, dissolved in DMSO, were added at various concentrations. The plates were incubated for 48 hours at 28°C. Parasite viability was determined using the resazurin reduction assay, and the IC50 values were calculated. Benznidazole was used as a reference drug.[4]
In Vitro Anti-Leishmanial Assay (Leishmania mexicana)
-
Parasite Culture: Promastigotes of L. mexicana (M379 and FCQEPS strains) were cultured in RPMI-1640 medium supplemented with 10% FBS at 26°C.
-
Assay Protocol: Parasites were seeded in 96-well plates at a density of 5x10^5 cells/mL. The test compounds were added at different concentrations. The plates were incubated for 48 hours at 26°C. Cell viability was assessed using the resazurin assay, and IC50 values were determined. Glucantime was used as the reference drug.[4]
Cytotoxicity Assay
-
Cell Line: J774.2 murine macrophage cell line was used.
-
Assay Protocol: Macrophages were seeded in 96-well plates and allowed to adhere. The cells were then treated with various concentrations of the test compounds for 24 hours. Cell viability was measured using the resazurin assay, and the CC50 values were calculated.[4]
Visualizing the Biological Context
To understand the potential mechanism of action of these compounds, it is essential to visualize the biological pathways they aim to disrupt. The following diagrams, generated using Graphviz, illustrate the general workflow of drug discovery and the host-parasite interactions that are relevant to the anti-trypanosomatid activity of the this compound analogs.
References
- 1. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
Unveiling the In-Vitro Cytotoxic Potential of Diethyl Pyridine-2,5-dicarboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro cytotoxicity of Diethyl pyridine-2,5-dicarboxylate derivatives against various cancer cell lines. It is designed to offer a comprehensive overview of their potential as anticancer agents, supported by experimental data and detailed methodologies to aid in the replication and advancement of research in this area.
Comparative Cytotoxicity of Pyridine-2,5-dicarboxylate Derivatives
The following table summarizes the cytotoxic activity of various this compound derivatives and related compounds. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological functions and is presented here for comparative purposes.[1]
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Pyridine-dicarboxamide derivative 3c (substituted p-chlorophenyl) | MDA-MB-231 (Breast) | MTT | Not Specified | 7 ± 1.12 | [1] |
| Pyridine-dicarboxamide derivative 3e (substituted p-bromophenyl) | MDA-MB-231 (Breast) | MTT | Not Specified | 5 ± 0.5 | [1] |
| Pyridine-dicarboxamide derivative 3l (substituted p-trifluoromethylphenyl and chloropyridine) | MDA-MB-231 (Breast) | MTT | Not Specified | 5 ± 0.25 | [1] |
| HCT-116 (Colon) | MTT | Not Specified | 6 ± 0.78 | [1] | |
| HuH-7 (Liver) | MTT | Not Specified | 4.5 ± 0.3 | [1] | |
| Thallium(III) complex C1 | A375 (Melanoma) | Not Specified | 48 | 81.45 | [2] |
| Thallium(III) complex C3 | A375 (Melanoma) | Not Specified | 48 | 7.23 | [2] |
| HT29 (Colon) | Not Specified | 48 | 193.18 | [2] | |
| Cisplatin (Reference Drug) | MDA-MB-231 (Breast) | MTT | Not Specified | 15 ± 0.71 | [1] |
| HCT-116 (Colon) | MTT | Not Specified | 8 ± 0.76 | [1] | |
| HuH-7 (Liver) | MTT | Not Specified | 14.7 ± 0.5 | [1] | |
| Oxaliplatin (Reference Drug) | A375 (Melanoma) | Not Specified | 48 | 331.03 | [2] |
Experimental Protocols
Detailed methodologies for common in-vitro cytotoxicity assays are provided below to ensure the reproducibility of the findings.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] The amount of formazan produced is proportional to the number of living cells.[3]
Materials:
-
MTT solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[1]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 6 to 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[1]
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[1]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.[1]
LDH (Lactate Dehydrogenase) Assay
The LDH cytotoxicity assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable biomarker for cytotoxicity.[5]
Materials:
-
LDH assay kit reagents (e.g., substrate mix, assay buffer)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.[1]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[1] Carefully transfer the cell-free supernatant to a new 96-well plate.[1]
-
Reaction Mixture Addition: Add the LDH reaction mixture to each well containing the supernatant.[1]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm can be used for background correction.[1]
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the assessment process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for assessing in-vitro cytotoxicity.
Caption: Potential apoptosis pathway induced by pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
The Antimicrobial Potential of Diethyl Pyridine-2,5-dicarboxylate and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Among the vast array of pyridine-based compounds, Diethyl Pyridine-2,5-dicarboxylate and its derivatives are emerging as a promising class of antimicrobial agents. This guide provides a comparative analysis of their activity against various pathogens, supported by experimental data and detailed methodologies, to aid in the ongoing search for novel antimicrobial drugs.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data, primarily presented as zones of inhibition or Minimum Inhibitory Concentration (MIC) values, reveals that structural modifications to the parent molecule significantly influence its antimicrobial spectrum and potency.
A study on pyrazolyl-substituted diethyl pyridine-dicarboxylate derivatives demonstrated notable antibacterial activity. For instance, compounds 2b and 3a were found to be particularly effective against Staphylococcus aureus, exhibiting inhibition zones of 18 mm and 20 mm, respectively. Furthermore, compounds 3a , 3e , and 3g showed significant efficacy against Bacillus subtilis. In the realm of antifungal activity, six compounds from this series (2a, 2d, 2g, 3a, 3c, and 3d ) displayed over 50% mycelial growth inhibition against Aspergillus niger[1].
Another class of derivatives, imidazo[2,1-b]-1,3,4-thiadiazoles synthesized from pyridine-2,5-dicarboxylic acid, also exhibited a broad spectrum of antimicrobial activity. Notably, compound 4a showed maximum activity against Bacillus pumilus (95.1%), Pseudomonas aeruginosa (94.6%), Vibrio cholera (91.0%), Staphylococcus aureus (88.8%), and Proteus mirabilis (87.8%) when compared to the standard drug ampicillin. Compound 4h from the same series demonstrated the highest inhibition against S. aureus (92.0%) and also showed good activity against Candida albicans (84.7%)[2].
The parent compound, this compound, serves as a crucial starting material for the synthesis of these more complex and biologically active derivatives[3]. The pyridine ring itself is a well-established pharmacophore known to be present in a wide variety of drugs, and its derivatives are actively explored for various therapeutic properties, including antimicrobial, antiviral, and antitumor activities[4].
Table 1: Comparative Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Class | Test Organism | Activity Measurement | Result | Reference |
| 2b | 1,4-Dihydro-4-pyrazolylpyridine | Staphylococcus aureus | Zone of Inhibition | 18 mm | [1] |
| 3a | 4-Pyrazolylpyridine | Staphylococcus aureus | Zone of Inhibition | 20 mm | [1] |
| 3a, 3e, 3g | 4-Pyrazolylpyridine | Bacillus subtilis | Zone of Inhibition | Most effective in series | [1] |
| 2a, 2d, 2g, 3a, 3c, 3d | Pyrazolylpyridines | Aspergillus niger | Mycelial Growth Inhibition | >50% | [1] |
| 4a | Imidazo[2,1-b]-1,3,4-thiadiazole | Bacillus pumilus | % Inhibition | 95.1% | [2] |
| 4a | Imidazo[2,1-b]-1,3,4-thiadiazole | Pseudomonas aeruginosa | % Inhibition | 94.6% | [2] |
| 4a | Imidazo[2,1-b]-1,3,4-thiadiazole | Vibrio cholera | % Inhibition | 91.0% | [2] |
| 4a | Imidazo[2,1-b]-1,3,4-thiadiazole | Staphylococcus aureus | % Inhibition | 88.8% | [2] |
| 4a | Imidazo[2,1-b]-1,3,4-thiadiazole | Proteus mirabilis | % Inhibition | 87.8% | [2] |
| 4h | Imidazo[2,1-b]-1,3,4-thiadiazole | Staphylococcus aureus | % Inhibition | 92.0% | [2] |
| 4h | Imidazo[2,1-b]-1,3,4-thiadiazole | Candida albicans | % Inhibition | 84.7% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the synthesis and antimicrobial evaluation protocols for this compound and its derivatives as reported in the literature.
Synthesis of this compound
The parent ester can be synthesized from 2,5-pyridinedicarboxylic acid.
Procedure:
-
Suspend 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol.
-
Add 100 mL of concentrated sulfuric acid over a period of 1.5 hours. The solid will gradually dissolve.
-
Reflux the resulting brown reaction mixture for 16 hours.
-
Add 200 mL of benzene and remove the benzene/ethanol/water azeotrope at a rate of 30 mL every 30 minutes, adding more 1:1 benzene/ethanol mixture at 30-minute intervals.
-
After 5 hours, pour the reaction mixture onto 30 L of ice-water.
-
Neutralize the mixture with solid sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the ethyl acetate layer with brine, dry it with sodium sulfate, and concentrate to yield a yellow solid.
-
Purify the solid using silica gel chromatography (25% and then 50% diethyl ether in hexane) and recrystallize from diethyl ether/hexane to obtain pure this compound[3].
Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylates (2a-g)
General Procedure: This synthesis is achieved through a multicomponent cyclocondensation reaction.
-
Mix ethyl acetoacetate, a 3-aryl-1-phenyl pyrazole-4-carboxaldehyde (1a-g), and ammonium acetate in ethanol.
-
The reaction yields the desired diethyl 1,4-dihydro-2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylates (2a-g)[1].
Synthesis of Diethyl 2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylates (3a-g)
General Procedure: These compounds are synthesized by the oxidation of the corresponding 1,4-dihydropyridines.
-
Dissolve the appropriate 1,4-dihydropyridine (2, 10 mmol) in dichloromethane.
-
Add [Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's reagent) (12 mmol) to the solution.
-
Stir the mixture at room temperature for 4-5 minutes, monitoring the reaction progress by TLC.
-
After completion, wash the reaction mixture with an aqueous sodium bicarbonate solution.
-
Separate, dry, and concentrate the organic phase to obtain the final product[1].
Synthesis of 2,2'-pyridine-2,5-diylbis[6-(substituted phenyl) imidazo [2,1-b]-1, 3, 4-thiadiazole] 4(a–k)
General Procedure:
-
Reflux a mixture of 5,5'-pyridine-2,5-diylbis(1,3,4-thiadiazol-2-amine) (3) (0.01 mol) and a substituted bromoacetyl compound (a–k) (0.02 mol) in dry ethanol for 18 hours.
-
Distill off the excess solvent.
-
Collect the separated solid hydrobromide by filtration.
-
Suspend the solid in water and neutralize with an aqueous sodium carbonate solution to obtain the free base.
-
Filter, wash with water, dry, and recrystallize the product from ethanol[2].
Antimicrobial Screening
Agar Well Diffusion Method (for zones of inhibition): This method is commonly used for preliminary screening of antimicrobial activity.
-
Prepare nutrient agar plates and seed them with the test microorganism.
-
Create wells of a specific diameter in the agar.
-
Add a defined concentration of the test compound solution into each well.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each well.
Broth Microdilution Method (for MIC values): This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
-
Prepare serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under suitable conditions.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Visualizing the Research Workflow
The process of developing and evaluating these antimicrobial compounds can be visualized as a structured workflow, from initial synthesis to biological testing.
References
Safety Operating Guide
Proper Disposal of Diethyl Pyridine-2,5-dicarboxylate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of diethyl pyridine-2,5-dicarboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
All chemical waste is regulated and must be disposed of according to strict state and federal laws to prevent harm to human health and the environment.[1][2] It is the responsibility of the generator of the waste to ensure it is handled and disposed of correctly from "cradle to grave."[1][2]
Hazard Assessment and Safety Data
| Property | Data | Source |
| CAS Number | 5552-44-3 | [3][4] |
| Molecular Formula | C11H13NO4 | [4] |
| Molecular Weight | 223.23 g/mol | [4] |
| Physical State | Solid (White to Gray to Brown powder to crystal) | |
| Melting Point | 44.0 to 47.0 °C | |
| Boiling Point | 181 °C / 17 mmHg | |
| Purity | >98.0% (GC) | |
| Storage | Room Temperature (Recommended in a cool and dark place, <15°C) |
Note: This table summarizes key physical and chemical properties. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling fine powders or if there is a risk of generating dust.[5]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][7]
Experimental Protocol for Waste Segregation and Packaging:
-
Designate as Hazardous Waste: As a standard practice, all waste chemicals should be treated as hazardous unless confirmed otherwise by EHS.[8]
-
Container Selection:
-
Waste Segregation:
-
Labeling the Waste Container:
-
Storage of Waste:
-
Keep the waste container securely closed at all times, except when adding waste.[7][9]
-
Store the container in a designated hazardous waste storage area within the laboratory.
-
Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks or spills.[7][9] The secondary container should be able to hold 110% of the volume of the primary container.[9]
-
-
Arranging for Disposal:
-
Once the container is full or has reached the storage time limit (often 90 days), submit a hazardous waste pickup request to your institution's EHS department.[9]
-
Follow your institution's specific procedures for requesting a waste collection. This may involve submitting a completed Hazardous Waste Information Form.[6]
-
Disposal of Contaminated Materials:
-
Solid Waste: Items such as gloves, absorbent paper, and kimwipes that are contaminated with this compound should be considered hazardous waste. Double-bag this waste in clear plastic bags, seal each bag, and label it with the chemical contaminant's name on a hazardous waste tag.[9]
-
Empty Containers: Containers that held this compound must be triple-rinsed with a suitable solvent.[7][8] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[7][8] After triple-rinsing and air drying, deface the original label and the container may then be disposed of in the regular trash.[7][8]
Emergency Procedures
In the event of a spill, immediately alert others in the area and evacuate if necessary. Follow your laboratory's specific spill response procedures. For significant spills, contact your institution's EHS or emergency response team. Absorbent materials used to clean up the spill must be disposed of as hazardous waste.[8]
Visual Guide to Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. pfw.edu [pfw.edu]
- 3. This compound | 5552-44-3 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Operational Protocols for Handling Diethyl Pyridine-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal guidance for Diethyl pyridine-2,5-dicarboxylate. The following procedures are based on the known hazards of pyridine derivatives and are intended to ensure the safe execution of laboratory work.
I. Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves are recommended.[1][2] Some sources also suggest butyl rubber gloves for handling pyridine.[5] Avoid latex gloves. | Provides chemical resistance against pyridine compounds. |
| Eye & Face Protection | Chemical splash goggles are required.[1][3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3] | Protects against accidental splashes and irritating vapors. |
| Skin & Body Protection | A chemical-resistant and flame-retardant lab coat should be worn.[2] Ensure it is fully buttoned.[5] | Protects skin from contact and provides a barrier against spills. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood or a well-ventilated area to minimize inhalation of vapors.[1][6] If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Pyridine derivatives can emit harmful fumes that may cause respiratory irritation, headaches, and dizziness.[1][2] |
II. Step-by-Step Operational Plan
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5][6] Keep the container tightly closed to prevent the absorption of moisture and the escape of vapors.[1]
-
Compatibility: Store separately from incompatible materials such as strong oxidizing agents, strong acids (like nitric and sulfuric acid), and bases.[3][5]
B. Handling and Use
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Work Area: Designate a specific area for handling this compound. Ensure an emergency eyewash station and safety shower are accessible within a ten-second travel distance (approximately 50 feet).[5]
-
Dispensing: Carefully dispense the required amount of the chemical within the fume hood. Avoid generating dust if it is in solid form.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[7]
C. Spill Response
-
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material like sand or vermiculite to contain the spill.[5][6]
-
Containment: Once absorbed, carefully collect the material into a sealable and compatible waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: In the event of a large spill, evacuate the area immediately, secure it, and contact the appropriate emergency response team.
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including unused chemicals, contaminated absorbent materials, and disposable PPE, in a clearly labeled, sealable, and airtight container.[5]
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name.
-
Storage of Waste: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[7][8] Do not dispose of it down the drain.
IV. Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
